molecular formula C5H5ClN2O B105152 6-Chloro-2-Methyl-4-Pyrimidinol CAS No. 17551-52-9

6-Chloro-2-Methyl-4-Pyrimidinol

Cat. No.: B105152
CAS No.: 17551-52-9
M. Wt: 144.56 g/mol
InChI Key: QNANRGHPXMUJQC-UHFFFAOYSA-N
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Description

6-Chloro-2-Methyl-4-Pyrimidinol, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNANRGHPXMUJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304414
Record name 6-Chloro-2-Methyl-4-Pyrimidinol
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Molecular Weight

144.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17551-52-9
Record name 17551-52-9
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-Methyl-4-Pyrimidinol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, numbering, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Numbering

This compound (CAS No: 17551-52-9) is a substituted pyrimidine derivative.[1][2][3][4] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific compound, a chlorine atom is attached at position 6, a methyl group at position 2, and a hydroxyl group at position 4.

The standard IUPAC numbering of the pyrimidine ring starts from one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. For this compound, the numbering is as follows:

Figure 1: Chemical structure and numbering of this compound.

It is important to note that this compound can exist in tautomeric forms, the hydroxy form (enol) and the keto form (6-Chloro-2-methyl-1H-pyrimidin-4-one).[2][5] The equilibrium between these two forms can be influenced by the solvent and pH.

Figure 2: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 17551-52-9[1][2][3][4]
Molecular Formula C5H5ClN2O[1][2][6]
Molecular Weight 144.56 g/mol [1][4]
Appearance White to light yellow powder/crystal[6]
Melting Point 228.0 - 238.0 °C[6]
Flash Point 233 °C[3]
SMILES Clc1[nH]c(n--INVALID-LINK--=O)C[1]
InChI 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)[1]

Synthesis

The synthesis of this compound typically involves the chlorination of a pyrimidine precursor followed by selective hydrolysis. A common synthetic route starts from 2-Methyl-4,6-dihydroxypyrimidine.

SynthesisWorkflow start 2-Methyl-4,6-dihydroxypyrimidine intermediate 4,6-Dichloro-2-methylpyrimidine start->intermediate Chlorination reagent1 POCl3 or Triphosgene product This compound intermediate->product Selective Hydrolysis reagent2 Controlled Hydrolysis

Figure 3: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Selective Hydrolysis

This protocol outlines the synthesis of this compound from 4,6-Dichloro-2-methylpyrimidine, which can be prepared from 2-Methyl-4,6-dihydroxypyrimidine.[7]

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

  • Reactants: 2-Methyl-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 2-Methyl-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Step 2: Selective Hydrolysis to this compound

  • Reactants: 4,6-Dichloro-2-methylpyrimidine, aqueous base (e.g., NaOH).

  • Procedure: 4,6-Dichloro-2-methylpyrimidine is dissolved in a suitable solvent (e.g., dioxane or ethanol). A stoichiometric amount of an aqueous base is added dropwise at a controlled temperature. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 6-position due to the electronic effects of the ring nitrogen atoms.[7] The reaction is stirred until completion (monitored by TLC or HPLC). The reaction mixture is then acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Applications in Research and Drug Development

Substituted pyrimidines are a class of compounds with a wide range of biological activities and are core structures in many pharmaceuticals. This compound serves as a versatile building block for the synthesis of more complex molecules. The chloro and hydroxyl groups provide reactive sites for further functionalization, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the chlorine atom can be displaced by various nucleophiles to introduce different substituents at the 6-position.

References

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-Methyl-4-Pyrimidinol is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine core, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a precursor in the development of potentially therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 17551-52-9, is a solid at room temperature. Its fundamental properties are summarized in the table below. The molecule contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group, a methyl group, and a hydroxyl group (in its tautomeric pyrimidinone form) imparts specific reactivity and characteristics to the compound.

PropertyValueReference
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
CAS Number 17551-52-9
Physical Form Solid
SMILES Clc1[nH]c(n--INVALID-LINK--=O)C
InChI 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)

Synthesis

The primary route for the synthesis of this compound involves the selective hydrolysis of 4,6-dichloro-2-methylpyrimidine. This precursor is typically synthesized from 2-methyl-4,6-dihydroxypyrimidine. The overall synthetic pathway can be visualized as a two-step process.

Synthesis_Pathway cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Hydrolysis start 2-Methyl-4,6-dihydroxypyrimidine reagent1 POCl₃ or Triphosgene start->reagent1 intermediate 4,6-dichloro-2-methylpyrimidine reagent1->intermediate intermediate2 4,6-dichloro-2-methylpyrimidine reagent2 Controlled Hydrolysis intermediate2->reagent2 product This compound reagent2->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

A common method for the dichlorination of 2-methyl-4,6-dihydroxypyrimidine involves the use of phosphorus oxychloride (POCl₃) or triphosgene. A patented method describes the reaction of 4,6-dihydroxy-2-methylpyrimidine with triphosgene in the presence of N,N-diethylaniline in dichloroethane.

Step 2: Selective Hydrolysis to this compound

The conversion of 4,6-dichloro-2-methylpyrimidine to this compound is achieved through controlled hydrolysis. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution by a hydroxide ion than the chlorine at the 6-position. This regioselectivity is attributed to the electronic effects of the nitrogen atoms within the pyrimidine ring. Careful control of reaction conditions, such as temperature and the concentration of the hydrolyzing agent, is crucial to favor the formation of the desired monosubstituted product.

Role in Drug Discovery and Development

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of biologically active molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents.

Derivatives of pyrimidine have shown a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This compound provides a valuable starting point for the synthesis of novel pyrimidine derivatives due to the differential reactivity of its functional groups. The chlorine atom can be displaced by various nucleophiles to introduce diverse substituents, while the hydroxyl group can be modified or can influence the electronic properties of the molecule.

Logical_Relationship start This compound intermediate Versatile Chemical Intermediate start->intermediate is a application Synthesis of Pyrimidine Derivatives intermediate->application used for outcome Potential Biologically Active Molecules application->outcome leads to

Caption: Role of this compound in synthesis.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the methyl protons, the proton on the pyrimidine ring, and a broad signal for the hydroxyl proton (which may exchange with D₂O).

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the pyrimidine ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: Absorption bands corresponding to O-H stretching, N-H stretching (for the tautomeric form), C=O stretching (for the pyrimidinone tautomer), C-N stretching, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 144.56 g/mol , along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and the reactivity of its functional groups make it an attractive starting material for the creation of libraries of novel pyrimidine derivatives. While the compound itself may not possess significant biological activity, its role as a molecular scaffold for the development of new therapeutic agents is of considerable interest to researchers in academia and the pharmaceutical industry. Further exploration of the reactions of this compound and the biological evaluation of its derivatives are warranted to fully exploit its potential in the quest for new and effective drugs.

6-Chloro-2-Methyl-4-Pyrimidinol synthesis pathway from dimethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol and its Dichloro Derivative from Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and well-documented two-step pathway for the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in pharmaceutical development, starting from dimethyl malonate. The synthesis proceeds via the formation of 4,6-dihydroxy-2-methylpyrimidine. The target compound, this compound, represents a tautomeric form of the dihydroxy intermediate and is not the final stable product of the subsequent chlorination step.

Synthesis Pathway Overview

The synthesis is comprised of two primary stages:

  • Cyclocondensation: The initial step involves the base-catalyzed cyclocondensation of dimethyl malonate with acetamidine hydrochloride. This reaction forms the core pyrimidine ring structure, yielding 4,6-dihydroxy-2-methylpyrimidine.

  • Chlorination: The intermediate, 4,6-dihydroxy-2-methylpyrimidine, is subsequently chlorinated to produce the final product, 4,6-dichloro-2-methylpyrimidine. This guide details a method using triphosgene as a safer alternative to other chlorinating agents like phosphorus oxychloride (POCl3).[1][2]

The overall reaction scheme can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Dimethyl_Malonate Dimethyl Malonate Reaction_1 Cyclocondensation Dimethyl_Malonate->Reaction_1 Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Reaction_1 Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reaction_1 Base Dihydroxy_Intermediate 4,6-dihydroxy-2-methylpyrimidine Reaction_1->Dihydroxy_Intermediate Dihydroxy_Intermediate_2 4,6-dihydroxy-2-methylpyrimidine Triphosgene Triphosgene Reaction_2 Chlorination Triphosgene->Reaction_2 N_N_Diethylaniline N,N-Diethylaniline in Dichloroethane N_N_Diethylaniline->Reaction_2 Base Final_Product 4,6-dichloro-2-methylpyrimidine Reaction_2->Final_Product Dihydroxy_Intermediate_2->Reaction_2

Caption: Two-step synthesis of 4,6-dichloro-2-methylpyrimidine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Cyclocondensation of Dimethyl Malonate

ParameterValueReference
Reactants Molar Ratio
Sodium Methoxide : Dimethyl Malonate2.5 - 4.5 : 1[2][3]
Dimethyl Malonate : Acetamidine HCl1 : 1 - 2[2][3]
Solvent
SolventMethanol[2][3]
Solvent to Dimethyl Malonate Ratio10 - 12 : 1 (mL/g)[2]
Reaction Conditions
Initial TemperatureIce bath (0-5 °C)[2][3]
Reaction Temperature18-25 °C[2][3]
Reaction Time3-5 hours[2][3]
Work-up
Crystallization Temperature0 °C[2][3]
Crystallization Time3-5 hours[2][3]
Final pH1-2[2][3]

Table 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine

ParameterValueReference
Reactants Molar Ratio
4,6-dihydroxy-2-methylpyrimidine : N,N-Diethylaniline : Triphosgene1 : 2 - 3 : 2 - 3[2]
Solvent
SolventDichloroethane[2]
Reaction Conditions
TemperatureReflux[2]
Reaction Time6-8 hours[2]
Work-up
Washing AgentsWater, 4mol/L Hydrochloric acid, Water[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4,6-dichloro-2-methylpyrimidine.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure is adapted from the method described in patent CN102432547A.[2]

  • Reaction Setup: In a suitable reaction vessel, under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol. The molar ratio of sodium methoxide to dimethyl malonate should be between 2.5 and 4.5 to 1, and the molar ratio of dimethyl malonate to acetamidine hydrochloride should be between 1 to 1 and 2.[2][3] The volume of methanol should be 10-12 mL per gram of dimethyl malonate.[2]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir the mixture at this temperature for 3-5 hours.[2][3]

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.[2][3]

  • Isolation and Purification: To the residue, add water to dissolve the solids. Adjust the pH of the solution to 1-2 with a suitable acid. Stir the mixture at 0 °C for 3-5 hours to induce crystallization.[2][3] Collect the white solid product by suction filtration.

  • Washing and Drying: Wash the collected solid first with a mixture of ice and water, and then with ice-cold methanol at 0-5 °C. Dry the purified product to obtain 4,6-dihydroxy-2-methylpyrimidine.[2]

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

This procedure is also adapted from patent CN102432547A.[2]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, add the 4,6-dihydroxy-2-methylpyrimidine obtained from the previous step, N,N-diethylaniline, and dichloroethane. The molar ratio of 4,6-dihydroxy-2-methylpyrimidine to N,N-diethylaniline to triphosgene should be 1 : 2-3 : 2-3.[2]

  • Reaction: Heat the mixture to reflux. Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture. Continue the reflux for 6-8 hours.[2]

  • Work-up and Purification: After the reaction is complete, cool the reaction solution. Wash the organic layer successively with water, 4 mol/L hydrochloric acid, and then water again.[2]

  • Isolation: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Final Purification: Recrystallize the crude product from a suitable solvent and decolorize if necessary to obtain the final solid product, 4,6-dichloro-2-methylpyrimidine.[2]

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

logical_workflow cluster_prep Preparation cluster_synthesis1 Step 1: Cyclocondensation cluster_synthesis2 Step 2: Chlorination Reagents_Step1 Prepare Reactants: - Sodium Methoxide - Dimethyl Malonate - Acetamidine HCl - Methanol Mix_Reagents Mix reactants in Methanol under ice bath Reagents_Step1->Mix_Reagents React_1 React at 18-25°C for 3-5 hours Mix_Reagents->React_1 Distill Remove Methanol (Reduced Pressure) React_1->Distill Dissolve_Adjust_pH Dissolve in Water Adjust pH to 1-2 Distill->Dissolve_Adjust_pH Crystallize_1 Crystallize at 0°C for 3-5 hours Dissolve_Adjust_pH->Crystallize_1 Filter_Wash_1 Filter and Wash with ice-water and ice-methanol Crystallize_1->Filter_Wash_1 Dry_1 Dry the product Filter_Wash_1->Dry_1 Intermediate Obtain 4,6-dihydroxy-2-methylpyrimidine Dry_1->Intermediate Mix_Reagents_2 Mix Intermediate, N,N-Diethylaniline and Dichloroethane Intermediate->Mix_Reagents_2 Reflux_Add Heat to reflux and add Triphosgene solution Mix_Reagents_2->Reflux_Add React_2 Reflux for 6-8 hours Reflux_Add->React_2 Wash_Organic Wash with Water, HCl, and Water React_2->Wash_Organic Dry_Filter_Concentrate Dry, Filter, and Concentrate Wash_Organic->Dry_Filter_Concentrate Recrystallize Recrystallize and Decolorize Dry_Filter_Concentrate->Recrystallize Final_Product Obtain 4,6-dichloro-2-methylpyrimidine Recrystallize->Final_Product

References

Spectroscopic Profile of 6-Chloro-2-Methyl-4-Pyrimidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-2-Methyl-4-Pyrimidinol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies for obtaining such data are also outlined to guide researchers in their own experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar substituted pyrimidines and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.5Singlet (broad)1HN-H (pyrimidinol tautomer)
~6.5 - 6.8Singlet1HC5-H
~2.4 - 2.6Singlet3HC2-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 170C4
~160 - 165C2
~155 - 160C6
~110 - 115C5
~20 - 25C2-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, StrongO-H and N-H stretching (from tautomeric forms)
~3050MediumC-H stretching (aromatic)
~2950MediumC-H stretching (methyl)
1680 - 1640StrongC=O stretching (pyrimidinone tautomer)
1620 - 1580StrongC=N and C=C stretching (ring vibrations)
~1450MediumC-H bending (methyl)
1200 - 1000MediumC-O stretching
800 - 750StrongC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z RatioPredicted Fragment
144/146[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
116/118[M - CO]⁺
109[M - Cl]⁺
81[M - Cl - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Reporting Reporting & Publication Structure_Elucidation->Reporting

Caption: General Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 6-Chloro-2-Methyl-4-Pyrimidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 6-Chloro-2-Methyl-4-Pyrimidinol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated solubility characteristics and a detailed protocol for its empirical determination in various organic solvents.

Executive Summary

Qualitative Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Pyrimidine, the core structure of this compound, is a polar molecule soluble in water and many organic solvents.[1] The substituents on the pyrimidine ring significantly influence its overall solubility.

  • The Pyrimidinol Core: The hydroxyl group (-OH) of the pyrimidinol tautomer can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • Influence of the Chloro Group: The chloro (-Cl) substituent is an electron-withdrawing group that increases the molecule's polarity. However, its contribution to solubility can be complex. While it can increase interactions with polar solvents, it also increases the molecular weight and can have hydrophobic characteristics, potentially limiting solubility in very polar solvents like water. The presence of a chlorine atom can lead to profound effects on pharmacokinetic parameters.[2][3]

  • Influence of the Methyl Group: The methyl (-CH3) group is a non-polar, hydrophobic substituent. Its presence is expected to slightly decrease solubility in polar solvents and increase it in non-polar or moderately polar organic solvents. The interplay between the chloro and methyl groups, which have similar van der Waals volumes, can influence the crystal lattice energy of the solid, thereby affecting its solubility.[4]

Based on these structural features, this compound is anticipated to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol), and lower solubility in non-polar solvents (e.g., hexane, toluene).

Recommended Organic Solvents for Solubility Studies

The following table provides a list of common organic solvents used in pharmaceutical research, categorized by their polarity. These solvents are recommended for a comprehensive solubility study of this compound.

Solvent CategorySolvent NamePolarity IndexRationale for Inclusion
Polar Protic Methanol5.1Capable of hydrogen bonding; often a good starting point for polar compounds.
Ethanol4.3Similar to methanol but slightly less polar; widely used in pharmaceutical processing.
Isopropanol3.9Offers a further step down in polarity within protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2A powerful, highly polar solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)6.4Another strong polar aprotic solvent, often used when DMSO is not suitable.
Acetonitrile5.8A common solvent in chromatography, its solubility data is valuable for analytical method development.
Acetone5.1A moderately polar solvent with good solvating power for a range of compounds.
Moderately Polar Ethyl Acetate4.4An ester with moderate polarity, often used in extractions and chromatography.
Dichloromethane (DCM)3.1A halogenated solvent effective for a wide range of organic compounds.
Non-Polar Toluene2.4An aromatic hydrocarbon, useful for assessing solubility in non-polar environments.
Hexane0.1A non-polar aliphatic hydrocarbon, representing the lower end of the polarity scale.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

4.1. Materials and Apparatus

  • This compound (solid, pure)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration:

    • Seal the vials and place them in the thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8][9][10][11]

  • Quantification:

    • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

4.3. Analytical Method Considerations

  • HPLC-UV: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and there are no interfering substances. A calibration curve based on Beer-Lambert's law is necessary.[12][13][14]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start: Obtain Pure Compound and Solvents add_excess Add Excess Compound to Solvent in Vials start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter Supernatant (e.g., 0.45 µm) withdraw->filter dilute Dilute Filtered Sample filter->dilute analyze Analyze Concentration (HPLC-UV / UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily published, this guide provides a robust framework for its determination. By understanding the qualitative aspects of its solubility based on its chemical structure and by implementing the detailed shake-flask experimental protocol, researchers can generate the necessary data to advance their work in drug discovery and development. The provided workflow and solvent recommendations offer a systematic approach to characterizing this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-Methyl-4-Pyrimidinol, a key intermediate in the synthesis of a variety of biologically active compounds. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a versatile building block in medicinal chemistry.

Chemical Identity

IUPAC Name: 6-chloro-2-methyl-1H-pyrimidin-4-one

Synonyms:

  • This compound

  • 6-Chloro-2-methylpyrimidin-4-ol

  • 4-Chloro-2-methyl-6-hydroxypyrimidine

  • 6-Chloro-2-methyl-4(3H)-pyrimidone

  • 6-Chloro-2-methylpyrimidin-4-one

  • 2-Methyl-4-chloro-6-hydroxypyrimidine

  • 4-Hydroxy-6-chloro-2-methylpyrimidine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₅ClN₂OPubChem
Molecular Weight 144.56 g/mol PubChem
CAS Number 17551-52-9Simson Pharma Limited[1]
Appearance SolidSigma-Aldrich
Melting Point 233-236 °CChemicalBook
Boiling Point (Predicted) 205.4 ± 50.0 °CChemicalBook
pKa (Predicted) 7.33 ± 0.50ChemicalBook
InChI 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)Sigma-Aldrich
SMILES CC1=NC(=O)C=C(N1)ClFisher Scientific[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of a dihydroxypyrimidine precursor. The following is a representative protocol based on established chemical transformations.[1]

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4,6-dihydroxypyrimidine.

  • Chlorination: Add phosphorus oxychloride (POCl₃) in excess to the flask.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylpyrimidine.

Step 2: Selective Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude 4,6-dichloro-2-methylpyrimidine in a suitable solvent system, such as aqueous ethanol.

  • Hydrolysis: Add a controlled amount of a base (e.g., sodium hydroxide) to facilitate the selective hydrolysis of the chlorine atom at the 4-position. The chlorine at this position is generally more susceptible to nucleophilic attack.[1]

  • Monitoring: Monitor the reaction by TLC to ensure the formation of the desired product and minimize side reactions.

  • Acidification: Upon completion, acidify the reaction mixture to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A typical mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier like formic acid for Mass Spectrometry (MS) compatibility.

  • Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for checking for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for structural confirmation.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound.

Role as a Key Synthetic Intermediate

Extensive research has demonstrated that this compound is not primarily known for its own biological activity but serves as a crucial and versatile starting material for the synthesis of a wide range of biologically active molecules. Its pyrimidine core and reactive chloro group allow for various chemical modifications to produce compounds with therapeutic potential.

The following diagram illustrates the central role of this compound as a building block in the development of different classes of functional molecules.

G Role of this compound as a Synthetic Intermediate A This compound B Kinase Inhibitors A->B Nucleophilic Substitution C Antiviral Agents A->C Further Derivatization D Agrochemicals A->D Structural Modification E Other Bioactive Molecules A->E Scaffold for Library Synthesis

References

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 6-Chloro-2-Methyl-4-Pyrimidinol, with a focus on its discovery, historical context, and detailed synthetic methodologies. While information on its direct involvement in specific signaling pathways is not extensively documented in current literature, its role as a crucial intermediate in the synthesis of bioactive molecules suggests its importance in medicinal chemistry and drug discovery.

Introduction and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of paramount importance in biological systems and medicinal chemistry. The pyrimidine scaffold is a core component of nucleobases such as cytosine, thymine, and uracil, and is found in numerous therapeutic agents. This compound, with its reactive chloro and hydroxyl groups, serves as a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 6-chloro-2-methylpyrimidin-4-ol
Synonyms 6-chloro-2-methyl-4(3H)-pyrimidone, 4-Chloro-2-methyl-6-hydroxypyrimidine[1]
CAS Number 17551-52-9[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 228-238 °C

Discovery and Historical Context

The specific discovery of this compound is not attributed to a single individual or a seminal publication. Its existence is a result of the broader historical development of pyrimidine chemistry, which began in the late 19th century. The general synthetic strategies for substituted pyrimidines were established over many decades, and this compound emerged as a readily accessible intermediate through these well-established reaction pathways. Its significance is primarily recognized in the context of its utility in the synthesis of a wide range of biologically active compounds, particularly as a precursor in the development of pharmaceuticals.

Synthetic Methodologies

The synthesis of this compound is a multi-step process that typically involves the initial construction of the pyrimidine ring, followed by chlorination and selective hydrolysis. The following sections provide detailed experimental protocols for the key steps in its synthesis, primarily derived from patented industrial methods.

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The first step involves a condensation reaction to form the core pyrimidine structure.

Experimental Protocol:

  • Materials: Methanol, sodium methoxide, dimethyl malonate, acetamidine hydrochloride, hydrochloric acid.

  • Procedure:

    • In a suitable reaction vessel, add 150 mL of methanol and cool the vessel in an ice bath.

    • While stirring, add 18.4 g (0.34 mol) of sodium methoxide to the methanol.

    • Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

    • Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours, during which the solution will become a creamy white.

    • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

    • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4mol/L hydrochloric acid.

    • A white solid will precipitate. Stir and crystallize the mixture at 0 °C for 4 hours.

    • Collect the solid by suction filtration.

    • Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).

    • Dry the solid to obtain 2-Methyl-4,6-dihydroxypyrimidine.[3]

Table 2: Quantitative Data for the Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

ParameterValueReference
Yield 86%[3]

Logical Relationship of Synthesis Step 1

step1_synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup DimethylMalonate Dimethyl Malonate Condensation Condensation Reaction DimethylMalonate->Condensation AcetamidineHCl Acetamidine HCl AcetamidineHCl->Condensation SodiumMethoxide Sodium Methoxide (Base) SodiumMethoxide->Condensation Solvent Methanol Solvent->Condensation Temperature 0°C to 25°C Temperature->Condensation Distillation Distillation Acidification Acidification (HCl) Distillation->Acidification Crystallization Crystallization Acidification->Crystallization Filtration Filtration Crystallization->Filtration Product 2-Methyl-4,6-dihydroxypyrimidine Filtration->Product Condensation->Distillation

Caption: Synthetic workflow for 2-Methyl-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The dihydroxy intermediate is then chlorinated to produce the dichloro derivative.

Experimental Protocol:

  • Materials: 2-Methyl-4,6-dihydroxypyrimidine, N,N-diethylaniline, dichloroethane, triphosgene, hydrochloric acid, anhydrous sodium sulfate.

  • Procedure:

    • In a 250 mL three-necked flask, add 10 g (0.08 mol) of 2-Methyl-4,6-dihydroxypyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.

    • Heat the mixture to reflux.

    • Slowly add a solution of 83 g (0.2 mol) of triphosgene dissolved in 40 mL of dichloroethane.

    • Continue to reflux the reaction mixture for 6 hours.

    • After the reaction, wash the solution successively with 100 mL of water, 100 mL of 4mol/L hydrochloric acid, and another 100 mL of water.

    • Dry the dichloroethane layer over anhydrous sodium sulfate and then filter.

    • Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.

    • Recrystallize the solid from 50 mL of dichloroethane and decolorize with activated carbon to obtain light yellow solid 4,6-Dichloro-2-methylpyrimidine.[3]

Table 3: Quantitative Data for the Synthesis of 4,6-Dichloro-2-methylpyrimidine

ParameterValueReference
Yield 92%[3]
Melting Point 42-44 °C[3]

Experimental Workflow for Dichlorination

step2_synthesis Start 2-Methyl-4,6-dihydroxypyrimidine Chlorination Chlorination with Triphosgene in Dichloroethane Start->Chlorination Workup Aqueous Workup (HCl Wash) Chlorination->Workup Purification Recrystallization Workup->Purification Product 4,6-Dichloro-2-methylpyrimidine Purification->Product

Caption: Dichlorination of the pyrimidine intermediate.

Step 3: Selective Hydrolysis to this compound

The final step is the regioselective hydrolysis of one of the chlorine atoms. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electronic effects of the nitrogen atoms in the pyrimidine ring.[1]

Experimental Protocol (General Description):

Detailed, specific public-domain protocols for this final selective hydrolysis step are less common than for the preceding steps, as it is often part of a larger, proprietary synthetic sequence. However, the general principle involves controlled hydrolysis of 4,6-dichloro-2-methylpyrimidine.[1] This can be achieved by reacting 4,6-dichloro-2-methylpyrimidine with a hydroxide source (e.g., aqueous sodium hydroxide) under carefully controlled conditions (e.g., temperature, reaction time) to favor the mono-hydrolysis product. The reaction would then be neutralized and the product isolated and purified.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain that detail the direct interaction or modulation of signaling pathways by this compound itself. Its primary role in the scientific literature is that of a chemical intermediate. However, the broader class of pyrimidine derivatives exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, by targeting various enzymes and receptors.[4][5] It is plausible that derivatives synthesized from this compound could be designed to interact with specific biological targets, but further research is required to establish such connections.

Conclusion

This compound is a valuable and versatile chemical intermediate with a synthesis rooted in the established principles of pyrimidine chemistry. While a specific historical "discovery" moment is not apparent, its utility in the synthesis of more complex, potentially bioactive molecules is well-documented in the patent literature. This guide provides researchers and drug development professionals with a solid foundation of its physicochemical properties and detailed synthetic methodologies, which are crucial for its application in further research and development endeavors. Future investigations into the biological activities of derivatives of this compound may yet reveal its indirect contribution to the modulation of key signaling pathways.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,6-dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-dichloro-2-methylpyrimidine is a critical heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] It serves as a key intermediate in the production of kinase inhibitors, antifungal agents, herbicides, and pesticides.[1] Its versatile reactivity, stemming from the two chlorine atoms, allows for subsequent nucleophilic substitution reactions to build more complex molecular architectures. This document provides a detailed protocol for the synthesis of 4,6-dichloro-2-methylpyrimidine from 6-chloro-2-methyl-4-pyrimidinol (which exists in tautomeric equilibrium with 4,6-dihydroxy-2-methylpyrimidine), intended for researchers and professionals in chemical synthesis and drug development. The protocol is based on established chlorination methods using common laboratory reagents.

G start This compound (or 4,6-dihydroxy-2-methylpyrimidine) reagents Chlorinating Agent (e.g., POCl₃ or SOCl₂) Heat start->reagents product 4,6-dichloro-2-methylpyrimidine reagents->product

Figure 1. General reaction scheme for the chlorination of this compound.

Quantitative Data Summary

The synthesis of 4,6-dichloro-2-methylpyrimidine can be achieved using various chlorinating agents. The choice of reagent can affect reaction conditions, safety considerations, and overall yield. Below is a summary of quantitative data from representative protocols.

ParameterMethod 1: Thionyl ChlorideMethod 2: TriphosgeneMethod 3: Phosphorus Oxychloride
Starting Material 4,6-dihydroxy-2-methylpyrimidine4,6-dihydroxy-2-methylpyrimidineHydroxypyrimidines
Chlorinating Agent Thionyl Chloride (SOCl₂)TriphosgenePhosphorus Oxychloride (POCl₃)
Solvent Acetonitrile[2][3]Dichloroethane[4]Solvent-free[5]
Base/Additive None SpecifiedN,N-Diethylaniline[4]Pyridine[5]
Reaction Temperature 80 °C[2][3]Reflux[4]140-160 °C[5]
Reaction Time 3 hours[2][3]6-8 hours[4]2 hours[5]
Reported Yield 94%[2][3]92%[4]>80%[5]
Product Purity High (purified by column chromatography)High (purified by recrystallization)High (purified by filtration/distillation)
Product Melting Point 41.5-45.5 °C[3][6]42-44 °C[4]Not specified

Detailed Experimental Protocol

This protocol details the synthesis using thionyl chloride, which provides a high yield and utilizes a straightforward procedure.[2][3]

Materials and Equipment:

  • 4,6-dihydroxy-2-methylpyrimidine (starting material)

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (CH₃CN)

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Column chromatography setup (Silica gel)

  • Thin Layer Chromatography (TLC) plates

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and cautiously.

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine (e.g., 5.0 g, 0.04 mol).

    • Add acetonitrile as the solvent.

    • Slowly add thionyl chloride (e.g., 18.9 g, 0.16 mol) to the mixture while stirring.

  • Reaction:

    • Equip the flask with a reflux condenser.

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain stirring and temperature for 3 hours.

    • Monitor the reaction progress by TLC until the starting material spot disappears.[3]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

    • Caution: Slowly and carefully pour the resulting residue into a beaker containing ice water (e.g., 50 g).[2][3] This step is exothermic.

    • A solid precipitate of 4,6-dichloro-2-methylpyrimidine will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • The crude solid can be further purified by column chromatography on silica gel to yield the final product as a white solid.[2][3]

    • Alternatively, recrystallization from a suitable solvent like ethanol can be employed.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity.

    • Appearance: White to off-white crystalline solid.[1]

    • Melting Point: The expected melting point is in the range of 41.5-45.5 °C.[3][6]

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (4,6-dihydroxy-2-methylpyrimidine, SOCl₂, Acetonitrile) B 2. Heat to 80°C with stirring A->B C 3. Reflux for 3 hours (Monitor by TLC) B->C D 4. Cool to Room Temp. C->D E 5. Remove excess SOCl₂ (Reduced Pressure) D->E F 6. Quench in Ice Water (Precipitation) E->F G 7. Filter Solid Product F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (m.p., NMR, etc.) H->I J Final Product: 4,6-dichloro-2-methylpyrimidine I->J

Figure 2. Experimental workflow for the synthesis of 4,6-dichloro-2-methylpyrimidine.

References

Application Notes and Protocols for 6-Chloro-2-Methyl-4-Pyrimidinol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-4-pyrimidinol is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various chemical reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleobases and its ability to interact with various biological targets.[1] The functionalization of the pyrimidine ring is a key strategy in drug discovery to modulate the pharmacological properties of lead compounds. This compound offers a strategic advantage in this process, enabling the introduction of diverse substituents at the C6-position, which can significantly influence the biological activity of the resulting molecules.

Key Chemical Transformations

The primary utility of this compound as an intermediate lies in the reactivity of its C6-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions provide robust and versatile methods for creating new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of substituted pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the carbon bearing the chlorine atom. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides. Reactions with amines are particularly valuable for the synthesis of 2,4-diaminopyrimidine derivatives, a scaffold found in many kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst and a base to couple the chloropyrimidine with a boronic acid or its ester. This method is widely used to synthesize biaryl and heteroaryl-aryl compounds with potential applications as kinase inhibitors and other therapeutic agents.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents: EGFR Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy.[2] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival.[3][4] Many EGFR inhibitors feature a 4-aminopyrimidine or quinazoline core that binds to the ATP-binding site of the kinase domain. By utilizing this compound as a starting material, novel EGFR inhibitors can be synthesized through the introduction of appropriate side chains at the 6-position that can interact with key residues in the EGFR active site.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] These phosphorylated tyrosines act as docking sites for various adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[5][6] EGFR inhibitors block these downstream signals by preventing ATP from binding to the kinase domain.

EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

EGFR Signaling Pathway and Inhibition.
Antimicrobial Agents

The pyrimidine nucleus is also a key structural motif in many antimicrobial agents. By modifying the substituents on the pyrimidine ring, it is possible to develop compounds with potent activity against a range of bacterial and fungal pathogens. The synthesis of novel pyrimidine derivatives from this compound allows for the exploration of new chemical space in the search for effective antimicrobial drugs.

Data Presentation

The following tables summarize the biological activity of various pyrimidine derivatives synthesized from chloro-pyrimidine precursors.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-dichloro-6-methylpyrimidine derivativesH1975 (NSCLC)0.65[7]
Thiazolo[4,5-d]pyrimidine DerivativesA375, C32, DU145, MCF-7/WTMost active derivative showed significant inhibition[1]
6-Aryl-4-(...)-2-S-benzylthiopyrimidinesNot SpecifiedPotent anti-inflammatory and analgesic activity[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amineS. aureus0.87[8]
B. subtilis0.96[8]
E. coli0.91[8]
P. aeruginosa0.77[8]
C. albicans1.73[8]
A. niger1.68[8]
2,4,6-trisubstituted pyrimidinesBacillus pumilis, Escherichia coliSignificant activity compared to standard antibiotics[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are generalized protocols for the key chemical transformations of this compound. These may require optimization based on the specific substrate and desired product.

General Experimental Workflow

Experimental_Workflow Start Start with This compound Reaction Perform Reaction (e.g., Suzuki Coupling or Nucleophilic Substitution) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Evaluation Biological Evaluation (e.g., Kinase Assay, Antimicrobial Assay) Characterization->Evaluation

General workflow for synthesis and evaluation.
Protocol 1: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., ethanol, isopropanol, THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-2-methyl-4-pyrimidinol derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., toluene, dioxane, DME, often with water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 6-aryl-2-methyl-4-pyrimidinol derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a diverse range of biologically active pyrimidine derivatives. The straightforward functionalization of its 6-chloro position through nucleophilic substitution and Suzuki-Miyaura coupling reactions provides medicinal chemists with powerful tools to explore new chemical space in the pursuit of novel therapeutics. The application notes and protocols provided herein serve as a guide for researchers in the fields of drug discovery and development to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for 6-Chloro-2-Methyl-4-Pyrimidinol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 6-Chloro-2-Methyl-4-Pyrimidinol as a versatile building block in nucleophilic substitution reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic placement of a chloro leaving group at the 6-position, along with a hydroxyl group at the 4-position, offers multiple avenues for synthetic diversification.[1] This document details the chemical reactivity of this compound and provides experimental protocols for its derivatization. The information presented is intended to guide researchers in the synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science.

Introduction to Nucleophilic Substitution on Pyrimidines

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the two ring nitrogen atoms withdraws electron density from the carbon atoms, facilitating the attack of nucleophiles. The chlorine atom at the 6-position of this compound serves as a good leaving group in these reactions, enabling the introduction of a wide array of functional groups.

The general mechanism for the SNAr reaction on a chloropyrimidine proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Chemical Reactivity and Derivatization Strategies

This compound offers two primary sites for functionalization: the chloro group at the 6-position and the hydroxyl group at the 4-position.

  • Substitution of the 6-Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of 6-substituted-2-methyl-4-pyrimidinol derivatives.[1]

  • Reactions of the 4-Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to produce the corresponding ethers and esters.[1] It is important to note that under certain conditions, the hydroxyl group can exist in tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form, which may influence its reactivity.[1]

Experimental Protocols

The following protocols are provided as a general guide for performing nucleophilic substitution reactions on this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates and nucleophiles.

Protocol 1: General Procedure for Nucleophilic Substitution of the 6-Chloro Group with Amines (Conventional Heating)

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the amine nucleophile to the solution.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-methyl-4-pyrimidinol derivative.

Protocol 2: Microwave-Assisted Nucleophilic Substitution of the 6-Chloro Group with Anilines

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 2-anilinopyrimidine derivatives. This protocol is adapted from the synthesis of related anilinopyrimidines.

Materials:

  • This compound (1.0 eq.)

  • Substituted aniline (1.0 eq.)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and the substituted aniline in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure 6-anilino-2-methyl-4-pyrimidinol derivative.

Protocol 3: O-Alkylation of the 4-Hydroxyl Group

This protocol outlines a general procedure for the O-alkylation of the 4-hydroxyl group.

Materials:

  • This compound (1.0 eq.)

  • Alkylating agent (e.g., alkyl halide, 1.1 eq.)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add the base and stir for a short period at room temperature.

  • Add the alkylating agent to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-chloro-4-alkoxy-2-methylpyrimidine.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions on chloropyrimidine scaffolds. While not all data is for this compound directly, it provides a strong indication of expected yields and reaction conditions.

Table 1: Nucleophilic Substitution of the Chloro Group with Anilines (Analogous Systems)

EntryNucleophile (Aniline Derivative)ProductYield (%)Reaction Time (h)Ref.
12,5-Dimethoxyaniline6-Chloro-4-(N-(2,5-dimethoxy)phenyl)-2,4-pyrimidinediamine854[2]
25-Chloro-2-methylaniline6-Chloro-4-(N-(5-chloro-2-methyl)phenyl)-2,4-pyrimidinediamine794.5[2]
34-Bromoaniline6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine806.5[2]
44-Ethylaniline6-Chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine847[2]

Table 2: Microwave-Assisted Synthesis of 2-Anilinopyrimidines from 2-Chloro-4,6-dimethylpyrimidine

EntryNucleophile (Aniline Derivative)Yield (%)
13,4,5-Trimethoxyaniline90
2Aniline91
33-Methoxyaniline90
43-Hydroxyaniline92
53-Methylaniline99

Visualizations

Signaling Pathway

The pyrimidine scaffold is a core component of many kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, blocking a downstream signaling cascade often implicated in cell proliferation.

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector Transcription_Factor Transcription Factor Effector->Transcription_Factor Inhibitor Pyrimidine Derivative (e.g., from this compound) Inhibitor->Kinase_B Proliferation Cell Proliferation Transcription_Factor->Proliferation

Caption: A diagram of a hypothetical kinase inhibition pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a 6-substituted-2-methyl-4-pyrimidinol derivative.

G Experimental Workflow for Nucleophilic Substitution Start Start Reactants Combine this compound, Nucleophile, Base, and Solvent Start->Reactants Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A diagram of the experimental workflow.

Logical Relationship

The following diagram illustrates the logical relationship between the functional groups of this compound and its potential derivatization pathways.

G Derivatization Pathways of this compound Start This compound Sub_Cl Nucleophilic Substitution at C6-Cl Start->Sub_Cl Sub_OH Reaction at C4-OH Start->Sub_OH Amine 6-Amino Derivatives Sub_Cl->Amine  + Amines Thiol 6-Thio Derivatives Sub_Cl->Thiol  + Thiols Alkoxide 6-Alkoxy Derivatives Sub_Cl->Alkoxide  + Alkoxides O_Alkylation 4-Alkoxy Derivatives (Ethers) Sub_OH->O_Alkylation  + Alkyl Halides O_Acylation 4-Acyloxy Derivatives (Esters) Sub_OH->O_Acylation  + Acyl Halides

Caption: Derivatization pathways of the title compound.

References

Application Notes and Protocols: Reaction of 6-Chloro-2-Methyl-4-Pyrimidinol with Amines and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 6-amino-2-methyl-4-pyrimidinol derivatives through the nucleophilic aromatic substitution (SNAr) reaction of 6-chloro-2-methyl-4-pyrimidinol with various primary and secondary amines, as well as anilines. The protocols and data presented herein are compiled and adapted from established synthetic methodologies for related chloropyrimidines.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. The reaction of this compound with amines and anilines is a key transformation that allows for the introduction of diverse substituents at the 6-position, leading to the generation of libraries of compounds for drug discovery and development. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride leaving group.

General Reaction Scheme

The fundamental reaction involves the displacement of the chlorine atom at the C6 position of the pyrimidine ring by an amine or aniline. The reaction is often facilitated by a base to neutralize the hydrochloric acid generated during the reaction and can be influenced by the choice of solvent and reaction temperature.

Caption: General reaction scheme for the synthesis of 6-amino-2-methyl-4-pyrimidinol derivatives.

Experimental Data Summary

The following tables summarize representative data for the reaction of various chloropyrimidines with amines and anilines. While the starting material is not exclusively this compound, the reaction conditions and outcomes provide valuable insights for designing similar syntheses.

Table 1: Reaction with Aliphatic Amines

EntryAmineSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1MethylamineEthanol-Reflux--
2Hydrazine HydrateEthanolTriethylamineReflux2-4-
3MethylamineTHF-10-15571

Table 2: Reaction with Anilines

EntryAniline DerivativeSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1AnilineDMFNaHCO₃rt195
22-MethylanilineDMFNaHCO₃rt1595
33-ChloroanilineDMFNaHCO₃rt294
44-MethoxyanilineDMFNaHCO₃rt0.599
55-Chloro-2-methylaniline-Triethylamine80-904.579
64-Chloroaniline-Triethylamine80-901478
7Aniline2-PropanolHCl (cat.)8022-
84-Fluoroaniline2-PropanolHCl (cat.)8022-

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amines and anilines, based on common laboratory practices for similar transformations.

Protocol 1: General Procedure for Reaction with Aliphatic Amines

This protocol is adapted from procedures for the amination of related chloropyrimidines.

Workflow Diagram

Protocol_1 start Start reactants Combine this compound, aliphatic amine, and solvent in a flask. start->reactants base Add base (e.g., Triethylamine) if required. reactants->base heat Heat the reaction mixture to the designated temperature (e.g., reflux). base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature. Concentrate under reduced pressure. monitor->workup extraction Perform aqueous workup and extract with an organic solvent. workup->extraction purify Purify the crude product by recrystallization or column chromatography. extraction->purify end End purify->end

Caption: Workflow for the reaction of this compound with aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., methylamine, ethylamine, piperidine)

  • Solvent (e.g., ethanol, isopropanol, THF, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine (DIPEA), NaHCO₃, K₂CO₃) - Optional, but recommended

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the aliphatic amine (1.1-2.0 eq).

  • If an acid scavenger is required, add a base such as triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired 6-amino-2-methyl-4-pyrimidinol derivative.

Protocol 2: General Procedure for Reaction with Anilines

This protocol is based on the reaction of chloropyrimidines with various substituted anilines.

Workflow Diagram

Protocol_2 start Start reactants Combine this compound, aniline derivative, and solvent in a flask. start->reactants base Add base (e.g., NaHCO₃ or Triethylamine). reactants->base heat Stir at room temperature or heat to the specified temperature. base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature. Quench with water if necessary. monitor->workup extraction Filter the precipitate or extract with an organic solvent. workup->extraction purify Purify the crude product by recrystallization or column chromatography. extraction->purify end End purify->end

Caption: Workflow for the reaction of this compound with anilines.

Materials:

  • This compound

  • Substituted or unsubstituted aniline

  • Solvent (e.g., DMF, ethanol, 2-propanol)

  • Base (e.g., NaHCO₃, triethylamine)

  • Round-bottom flask

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF.

  • Add the aniline derivative (1.0-1.2 eq) followed by a base like sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-90 °C for less reactive anilines).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloropyrimidines and amines can be toxic and irritating. Handle with care and avoid inhalation or skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The reaction of this compound with amines and anilines is a versatile and efficient method for the synthesis of a wide array of 6-substituted aminopyrimidinol derivatives. The choice of solvent, base, and reaction temperature can be optimized to achieve high yields and purity. The protocols and data provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for potential therapeutic applications.

Application Notes and Protocols: 6-Chloro-2-Methyl-4-Pyrimidinol as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Chloro-2-Methyl-4-Pyrimidinol as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The strategic placement of the chloro, methyl, and hydroxyl (in its tautomeric pyrimidinone form) groups on this starting material offers multiple avenues for synthetic diversification, enabling the exploration of a vast chemical space to target a wide range of kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction to this compound in Kinase Inhibitor Design

Protein kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many human diseases. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery. The 2-methyl-4-pyrimidinol core of the title compound is an excellent starting point for designing such inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

The chlorine atom at the 6-position is a versatile handle for introducing a wide array of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Key Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors

Kinase inhibitors derived from pyrimidine scaffolds have been successfully developed to target key nodes in oncogenic signaling pathways. Two of the most critical pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers. Inhibitors targeting PI3K, Akt, and mTOR have shown significant therapeutic promise.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

PI3K/Akt/mTOR Signaling Pathway

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical pathway that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common drivers of cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) + Solvent (e.g., Dioxane/H2O) Reaction Heat under Inert Atmosphere (e.g., 80-100 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-2-Methyl-4-Pyrimidinol Derivative Purification->Product Buchwald_Hartwig_Workflow Start This compound + Amine Reagents Pd Catalyst & Ligand (e.g., Pd2(dba)3 + Xantphos) + Base (e.g., Cs2CO3) + Solvent (e.g., Toluene) Reaction Heat under Inert Atmosphere (e.g., 90-110 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Amino-2-Methyl-4-Pyrimidinol Derivative Purification->Product

Application Note & Protocol: N-alkylation of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the N-alkylation of 6-chloro-2-methyl-4-pyrimidinol, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of pyrimidinol scaffolds is a fundamental transformation in medicinal chemistry, as it allows for the introduction of diverse substituents that can modulate the pharmacological properties of the molecule.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds, frequently found as core structures in pharmaceuticals. N-alkylated pyrimidinol derivatives, in particular, have shown a wide range of biological activities, including their use as kinase inhibitors and anti-viral agents. The protocol described herein outlines a general and efficient method for the N-alkylation of this compound using an alkyl halide under basic conditions. This method is broadly applicable for the synthesis of a library of N-substituted pyrimidinol analogs for drug discovery and development.

Experimental Protocol

Materials:

  • This compound (CAS: 17551-52-9)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M of the starting pyrimidinol.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with different alkylating agents.

EntryAlkylating AgentProductReaction Time (h)Yield (%)Purity (%)
1Iodomethane6-Chloro-1,2-dimethyl-1,4-dihydropyrimidin-4-one685>98
2Benzyl bromide1-Benzyl-6-chloro-2-methyl-1,4-dihydropyrimidin-4-one878>97
3Ethyl bromoacetateEthyl 2-(6-chloro-2-methyl-4-oxo-1,4-dihydropyrimidin-1-yl)acetate1072>98

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of this compound.

Caption: Experimental workflow for the N-alkylation of this compound.

Summary

The described protocol offers a reliable and adaptable method for the N-alkylation of this compound. The use of potassium carbonate as a base and DMF as a solvent provides good yields for a variety of alkylating agents. This procedure is suitable for the generation of diverse libraries of N-substituted pyrimidinols for further investigation in drug discovery programs. The reaction conditions may require optimization depending on the specific alkylating agent used.

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-Methyl-4-Pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Chloro-2-Methyl-4-Pyrimidinol and its derivatives. This class of compounds serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The protocols and data herein are designed to offer a robust starting point for researchers engaged in medicinal chemistry and organic synthesis.

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals.[2][3][4] The reaction of this compound with various boronic acids allows for the introduction of diverse substituents at the 6-position of the pyrimidine ring.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an aryl or heteroaryl boronic acid proceeds via a palladium-catalyzed cycle to yield the corresponding 6-substituted-2-Methyl-4-Pyrimidinol.

A generalized scheme for the Suzuki cross-coupling of 6-chloropyrimidin-4-ol.[1]

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The following tables summarize various reported conditions for the Suzuki coupling of related chloropyrimidines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst, Base, and Solvent Screening for Suzuki Coupling of Chloropyrimidines

Catalyst (mol%)BaseSolvent SystemTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-80Good[5]
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10065[6]
Pd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O10058[6]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100High[1]
Pd(PPh₃)₂Cl₂ (1-3)K₂CO₃1,4-Dioxane/H₂O6087-97[7]

Table 2: Influence of Boronic Acid Structure on Yields

Pyrimidine SubstrateBoronic AcidCatalyst SystemYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineElectron-rich aryl boronic acidsPd(PPh₃)₄Good[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineElectron-withdrawing boronic acidsPd(PPh₃)₄Lower[5]
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄65[6]
6-chloro-2,4-diaminopyrimidineVarious aromatic boronic acidsPd(PPh₃)₄Moderate[8]

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. This protocol may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas such as Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2][9]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-2-methyl-4-pyrimidinol derivative.[1]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)LnX OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)2 Base PdII_R_Rprime R-Pd(II)LnR' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Pure Product purify->product

A typical experimental workflow for the Suzuki cross-coupling reaction.

References

Application of 6-Chloro-2-Methyl-4-Pyrimidinol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-Methyl-4-Pyrimidinol is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. The presence of a reactive chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position provides multiple sites for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors and antimicrobial agents.

Key Applications

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This reactivity is central to its use in constructing libraries of compounds for screening against various biological targets.

Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases.

Example Application: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of pyrimidine are known to be potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. The pyrimidine core can mimic the adenine ring of ATP, while substituents introduced at the 6-position can interact with specific residues in the kinase domain to enhance potency and selectivity.

Quantitative Data: In Vitro Activity of Pyrimidine Derivatives against EGFR

Compound IDModification at 6-positionTarget KinaseIC50 (µM)Reference Cell Line
L-18 Substituted anilineEGFRT790M/L858R0.65 ± 0.06H1975
4g Indolyl moietyEGFR0.25MCF-7
20 Substituted amineEGFR0.0005NIH3T3, MDA-MB-453
Antimicrobial Agents

Pyrimidine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. This compound can be used to synthesize novel antimicrobial agents by introducing various pharmacophores at the 6-position.

Quantitative Data: In Vitro Antimicrobial Activity of Pyrimidine Derivatives

Compound IDModificationTarget OrganismMIC (µg/mL)
12c Pyrazolo[3,4-d]pyrimidineMRSA ATCC 433000.25
19c Pyrazolo[3,4-d]pyrimidineMRSA ATCC 433000.25
22c Pyrazolo[3,4-d]pyrimidineMRSA ATCC 433000.25
Bb2 Thiophenyl groupMRSA2
Bb2 Thiophenyl groupVREs2

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the 6-Position

This protocol describes a general method for the displacement of the chlorine atom at the 6-position of this compound with a generic nucleophile (e.g., an amine or thiol).

Materials:

  • This compound

  • Nucleophile (e.g., substituted aniline, alkyl amine, or thiol)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the nucleophile (1.1 to 1.5 equivalents) to the solution.

  • Add the base (1.5 to 2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80°C and 120°C and monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyrimidine derivatives against EGFR kinase.

Materials:

  • Synthesized pyrimidine derivatives

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the wells.

  • Add the recombinant EGFR kinase to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized pyrimidine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the test compounds in CAMHB.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (antibiotic) and a negative control (broth with inoculum but no compound) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Derivatives of this compound can act as inhibitors of the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. EGFR inhibitors block this initial phosphorylation step.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor This compound Derivative Pyrimidine_Inhibitor->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of new therapeutic agents from this compound follows a logical workflow from chemical synthesis to biological testing.

Synthesis_Workflow Start This compound Synthesis Chemical Synthesis (Nucleophilic Substitution) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Pyrimidine Derivatives Purification->Library Screening Biological Screening Library->Screening Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) Screening->Kinase_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC) Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Kinase_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for Synthesis and Evaluation of Pyrimidine Derivatives.

Application Notes and Protocols for the Quantification of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Chloro-2-Methyl-4-Pyrimidinol, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to ensure accurate and reproducible quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of this compound, particularly suitable for purity assessment and content uniformity in drug substance and formulated products.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
Retention Time ~ 4.5 min
Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (40:60, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

b) Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

c) Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the linearity range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d) Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standard Solutions Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions Inject_Samples Inject Sample Solutions Sample_Prep->Inject_Samples System_Equilibration Equilibrate HPLC System Inject_Blank Inject Blank (Mobile Phase) System_Equilibration->Inject_Blank Inject_Blank->Inject_Standards Inject_Standards->Inject_Samples Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the quantification of this compound, especially for the analysis of volatile impurities and trace-level quantification.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Accuracy (Recovery) 97.0% - 103.5%
Precision (%RSD) < 5.0%
Retention Time ~ 8.2 min
Key Mass Fragments (m/z) 144 (M+), 109, 81
Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5MSI (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification.

b) Sample Preparation and Derivatization:

For improved volatility and chromatographic peak shape, derivatization is recommended.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Derivatization: To a 1 mL aliquot of the standard or sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

c) GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions Derivatization Derivatize Standards and Samples Standard_Prep->Derivatization Sample_Prep Prepare Sample Solutions Sample_Prep->Derivatization Inject_Derivatized_Standard Inject Derivatized Standard Derivatization->Inject_Derivatized_Standard Inject_Derivatized_Sample Inject Derivatized Sample Derivatization->Inject_Derivatized_Sample GC_Setup Set GC-MS Parameters GC_Setup->Inject_Derivatized_Standard Inject_Derivatized_Standard->Inject_Derivatized_Sample Data_Acquisition Acquire Mass Spectra Inject_Derivatized_Sample->Data_Acquisition Peak_Integration Integrate Ion Chromatograms Data_Acquisition->Peak_Integration Calibration Generate Calibration Curve Peak_Integration->Calibration Quantify Quantify Analyte Calibration->Quantify

GC-MS Analysis Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of this compound, making it ideal for bioanalytical studies and trace-level impurity profiling.

Quantitative Data Summary
ParameterResult
Linearity Range 0.05 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Accuracy (Recovery) 95.5% - 104.8%
Precision (%RSD) < 3.0%
MRM Transition (Quantifier) 145.0 -> 110.0
MRM Transition (Qualifier) 145.0 -> 82.0
Experimental Protocol

a) Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column, such as a C18 or a mixed-mode column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM).

b) Sample Preparation:

For biological matrices (e.g., plasma, urine), a sample cleanup step such as solid-phase extraction (SPE) or protein precipitation is necessary.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

c) LC-MS/MS Analysis Logical Relationship:

LCMSMS_Logic Sample Biological or Pharmaceutical Sample Extraction Sample Extraction/Cleanup (e.g., SPE, Protein Precipitation) Sample->Extraction LC_Separation Liquid Chromatographic Separation Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) m/z 145.0 Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Selection Product Ion Selection (Q3) m/z 110.0 & 82.0 Fragmentation->Product_Ion_Selection Detection Detection and Quantification Product_Ion_Selection->Detection

Logical Flow of LC-MS/MS Analysis.

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive heterocyclic compounds, specifically pyrazolo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines, utilizing 6-Chloro-2-Methyl-4-Pyrimidinol as a key starting material. The protocols detailed below are based on established chemical transformations and offer a pathway to novel compounds with potential therapeutic applications, including anticancer and antimicrobial activities.

Introduction

This compound is a versatile chemical intermediate. The presence of a reactive chloro group at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position makes it an ideal scaffold for the synthesis of a variety of fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, being bioisosteres of purines, are of significant interest in medicinal chemistry due to their demonstrated potential as kinase inhibitors and anticancer agents.[1][2] Similarly, furo[2,3-d]pyrimidines are another class of privileged structures with a broad spectrum of biological activities.

Synthesis of Bioactive Heterocycles

The general synthetic strategy involves two key steps:

  • Nucleophilic Substitution: The chlorine atom at the 6-position of this compound is susceptible to nucleophilic attack. Reaction with hydrazine hydrate furnishes the key intermediate, 2-methyl-6-hydrazinylpyrimidin-4-ol.

  • Cyclization: The resulting hydrazinyl pyrimidinol can undergo intramolecular cyclization or react with suitable reagents to form the desired fused heterocyclic systems. For instance, cyclization can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. For the synthesis of furo[2,3-d]pyrimidines, a Vilsmeier-Haack type reaction on a related precursor can be employed to construct the fused furan ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-hydrazinylpyrimidin-4-ol (Intermediate)

This protocol describes the synthesis of the key hydrazinyl intermediate from this compound. The procedure is adapted from a similar reaction with a halogenated pyrimidine derivative.[3]

Materials:

  • This compound

  • Methanol

  • Triethylamine

  • Hydrazine hydrate (80% solution)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in methanol in a round-bottom flask.

  • Cool the solution to 0–5 °C using an ice bath.

  • Slowly add triethylamine (0.01 mol) to the cooled reaction mixture with continuous stirring.

  • Add hydrazine hydrate (0.012 mol) dropwise to the mixture, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with chilled water and dry to afford 2-methyl-6-hydrazinylpyrimidin-4-ol.

Expected Yield: Based on an analogous reaction, a yield of approximately 83% can be expected.[3]

Protocol 2: Synthesis of 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol outlines the cyclization of the hydrazinyl intermediate to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 2-Methyl-6-hydrazinylpyrimidin-4-ol

  • Formic acid

  • Reflux apparatus

Procedure:

  • Suspend 2-Methyl-6-hydrazinylpyrimidin-4-ol in an excess of formic acid.

  • Heat the mixture under reflux for a specified time (monitoring by TLC is recommended).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Data Presentation

The following tables summarize the biological activities of representative pyrazolo[3,4-d]pyrimidine derivatives. While not directly synthesized from this compound in the cited literature, these compounds share the core 2-methyl-pyrazolo[3,4-d]pyrimidin-4-ol scaffold and their activities provide a strong rationale for the synthesis of analogues from the proposed starting material.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 Human Breast Cancer Cell Line [1]

Compound IDIC₅₀ (µM)
7 14
8b 25
8c 26
8d 25
8e 27
10a 17
10b 12
10d 12
10e 11
Doxorubicin 5

Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [2]

Compound IDCell LineIC₅₀ (µM)
5 Caco-250.00
A54931.25
HT108050.00
Hela50.00
7 Caco-243.75
A54917.50
HT108073.08
Hela68.75

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of bioactive pyrazolo[3,4-d]pyrimidines from this compound.

G A This compound C 2-Methyl-6-hydrazinylpyrimidin-4-ol A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C->E Cyclization D Cyclization Reagent (e.g., Formic Acid) D->E F Bioactive Derivatives E->F Further Functionalization

Caption: Synthetic pathway from this compound to bioactive pyrazolo[3,4-d]pyrimidines.

Potential Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidines are known to act as kinase inhibitors. The diagram below depicts a simplified signaling pathway that could be targeted by derivatives synthesized from this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Downstream Effector Kinase2->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Cell Proliferation, Survival Cell Proliferation, Survival Gene->Cell Proliferation, Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase1 Inhibition

Caption: Potential inhibition of a kinase signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol for improved yields.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of this compound.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 2-Methyl-4,6-dihydroxypyrimidine Incomplete cyclization reaction.- Ensure the base (e.g., sodium methoxide) is fresh and anhydrous.- Optimize the reaction time and temperature. A typical range is 3-5 hours at 18-25°C.[1]
Incorrect stoichiometry of reactants.- Use a slight excess of acetamidine hydrochloride and the malonate derivative relative to the base.
Inefficient product precipitation.- After reaction completion and removal of solvent, dissolve the residue in water and carefully adjust the pH to 1-2 with HCl to facilitate precipitation.[1]- Allow for sufficient crystallization time at a low temperature (e.g., 0°C for 3-5 hours).[1]
Step 2: Low yield of 4,6-Dichloro-2-methylpyrimidine Ineffective chlorination.- Use a fresh, high-purity chlorinating agent (e.g., POCl₃ or triphosgene).- Ensure anhydrous reaction conditions, as chlorinating agents are sensitive to moisture.- Optimize the reaction temperature and time. Refluxing is often required.[1]
Degradation of the product during work-up.- Carefully quench the reaction mixture by slowly adding it to ice-water to control the exothermic reaction.- Use appropriate extraction and purification methods to minimize product loss.
Formation of side products.- The choice of chlorinating agent can influence side reactions. Consider triphosgene as a potentially milder alternative to POCl₃.[2]
Step 3: Low yield of this compound Non-selective hydrolysis.- Precise control of reaction conditions (temperature, pH, and reaction time) is crucial for regioselectivity.- Based on analogous reactions, controlled hydrolysis with aqueous acid (e.g., HCl) can favor the formation of the 4-hydroxy isomer.
Formation of the isomeric byproduct (4-Chloro-2-methyl-6-pyrimidinol).- The 4-position is generally more susceptible to nucleophilic attack. However, if the isomeric byproduct is significant, further optimization of the hydrolysis conditions is needed.- Consider chromatographic separation to isolate the desired isomer.
Complete hydrolysis to 2-Methyl-4,6-dihydroxypyrimidine.- Reduce the reaction time and/or the concentration of the hydrolyzing agent.- Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction at the optimal point.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a three-step process:

  • Cyclization: Condensation of acetamidine hydrochloride with a dialkyl malonate (e.g., dimethyl malonate) in the presence of a base to form 2-Methyl-4,6-dihydroxypyrimidine.[1][2]

  • Chlorination: The dihydroxy intermediate is then chlorinated using an agent like phosphorus oxychloride (POCl₃) or triphosgene to yield 4,6-Dichloro-2-methylpyrimidine.[2]

  • Selective Hydrolysis: Finally, regioselective hydrolysis of one of the chloro groups in 4,6-Dichloro-2-methylpyrimidine affords the desired this compound.

Q2: Which chlorinating agent is better, POCl₃ or triphosgene?

A2: Both phosphorus oxychloride (POCl₃) and triphosgene can be effective for the chlorination step. POCl₃ is a powerful and common chlorinating agent.[2] However, it is highly corrosive and reacts violently with water. Triphosgene is often considered a safer alternative to other phosgene-based reagents and can be easier to handle, making it suitable for larger-scale production.[2]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of each step by observing the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the critical safety precautions for this synthesis?

A4: When working with chlorinating agents like POCl₃ and triphosgene, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the chlorination reaction mixture with water is highly exothermic and should be performed with extreme caution by adding the reaction mixture slowly to ice.

Q5: How can I improve the regioselectivity of the final hydrolysis step?

A5: The chlorine atom at the 4-position of the pyrimidine ring is generally more reactive towards nucleophilic substitution than the one at the 6-position. To favor the formation of this compound, carefully control the reaction conditions. This includes using a specific concentration of the hydrolyzing agent (e.g., aqueous HCl), maintaining a constant temperature, and monitoring the reaction to stop it before significant formation of the dihydroxy byproduct occurs.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

This protocol is adapted from a patented procedure.[1]

  • Under an inert atmosphere and in an ice bath, add sodium methoxide (0.34 mol) to 150 mL of methanol with stirring.

  • Once the sodium methoxide has dissolved, add dimethyl malonate (0.1 mol) and acetamidine hydrochloride (0.1 mol).

  • Remove the ice bath and allow the reaction mixture to warm to 18-25°C. Stir for 3-5 hours. The solution will become a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4M HCl.

  • A white solid will precipitate. Stir the suspension at 0°C for 3-5 hours to complete crystallization.

  • Collect the solid by suction filtration, wash successively with ice-cold water and ice-cold methanol, and dry to obtain 2-Methyl-4,6-dihydroxypyrimidine. The expected yield is approximately 86%.[1]

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol is based on a patented method using triphosgene.[1]

  • In a three-necked flask equipped with a reflux condenser, add 2-Methyl-4,6-dihydroxypyrimidine (0.08 mol), N,N-diethylaniline (0.2 mol), and 60 mL of dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene (0.2 mol) dissolved in 40 mL of dichloroethane.

  • Continue refluxing for 6-8 hours.

  • After cooling, wash the reaction mixture successively with 100 mL of water, 100 mL of 4M HCl, and another 100 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from dichloroethane to yield 4,6-Dichloro-2-methylpyrimidine. The expected yield is around 92%.[1]

Step 3: Selective Hydrolysis to this compound

This protocol is based on a procedure for a closely related compound.[1]

  • Dissolve 4,6-Dichloro-2-methylpyrimidine in a suitable solvent (e.g., acetonitrile).

  • Heat the solution to a controlled temperature (e.g., 80°C).

  • Slowly add a controlled amount of water over a period of time (e.g., 3 hours). The in-situ generation of HCl from a reagent like thionyl chloride and water can also be employed for a controlled acidic hydrolysis.

  • Maintain the reaction at the elevated temperature for an additional period (e.g., 1 hour) after the addition of water is complete.

  • Monitor the reaction progress by TLC or HPLC to maximize the formation of the desired product and minimize the formation of the dihydroxy byproduct.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or require concentration of the solvent.

  • Isolate the solid product by filtration and purify by recrystallization if necessary.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Hydrolysis A Acetamidine HCl + Dimethyl Malonate B 2-Methyl-4,6-dihydroxypyrimidine A->B  NaOCH3, MeOH  18-25°C, 3-5h C 4,6-Dichloro-2-methylpyrimidine B->C  Triphosgene, N,N-diethylaniline  Dichloroethane, Reflux, 6-8h D This compound C->D  Controlled Hydrolysis (e.g., H2O/H+)

Caption: Synthetic pathway for this compound.

TroubleshootingYield cluster_step3 Step 3: Selective Hydrolysis Issues cluster_step2 Step 2: Chlorination Issues cluster_step1 Step 1: Cyclization Issues Start Low Yield of Final Product LowYield3 Low Yield in Step 3? Start->LowYield3 Yes CheckHydrolysis Check Hydrolysis Conditions: - Temperature - pH - Reaction Time LowYield3->CheckHydrolysis LowYield2 Low Yield in Step 2? LowYield3->LowYield2 No SideProducts Analyze for Side Products: - Isomeric byproduct - Dihydroxy byproduct CheckHydrolysis->SideProducts OptimizeHydrolysis Optimize Hydrolysis: - Adjust time/temp - Modify hydrolyzing agent SideProducts->OptimizeHydrolysis CheckChlorination Check Chlorination: - Reagent quality - Anhydrous conditions LowYield2->CheckChlorination LowYield1 Low Yield in Step 1? LowYield2->LowYield1 No WorkupLoss Check Work-up Procedure: - Quenching method - Extraction efficiency CheckChlorination->WorkupLoss CheckCyclization Check Cyclization: - Base quality - Stoichiometry LowYield1->CheckCyclization Precipitation Check Precipitation: - pH adjustment - Crystallization time CheckCyclization->Precipitation

References

Side reactions and byproducts in 6-Chloro-2-Methyl-4-Pyrimidinol chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 6-Chloro-2-Methyl-4-Pyrimidinol to synthesize 4,6-dichloro-2-methylpyrimidine. This resource addresses common side reactions, byproduct formation, and provides guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the starting material, this compound, and what is its relationship to 2-Methyl-4,6-dihydroxypyrimidine?

A1: this compound exists in tautomeric equilibrium with 2-Methyl-4,6-dihydroxypyrimidine. In the context of chlorination reactions with reagents like phosphorus oxychloride (POCl₃), the dihydroxy form is the reactive species that undergoes conversion to the dichloro product.

Q2: What are the most common chlorinating agents used for this transformation?

A2: The most frequently used chlorinating agent is phosphorus oxychloride (POCl₃). Other reagents that can be employed include thionyl chloride (SOCl₂) and triphosgene. POCl₃ is often used in excess, serving as both the reagent and the solvent.

Q3: What are the primary side reactions and byproducts I should be aware of during the chlorination of this compound?

A3: The main side reactions include:

  • Incomplete Chlorination: This results in the presence of the starting material or a partially chlorinated intermediate, 4-chloro-2-methyl-6-hydroxypyrimidine, in the final product.

  • Over-chlorination: While less common for this specific substrate, aggressive reaction conditions could potentially lead to the formation of other chlorinated species.

  • Chlorination of the Methyl Group: A significant side reaction is the chlorination of the C2-methyl group to form 2-(chloromethyl)-4,6-dichloropyrimidine. This occurs via an electrophilic chlorination mechanism.[1][2][3]

  • Hydrolysis: The desired product, 4,6-dichloro-2-methylpyrimidine, is susceptible to hydrolysis back to the starting material or the mono-chloro intermediate during the workup phase if moisture is present and the conditions are not carefully controlled.

  • Formation of Pyrophosphates: The reaction mechanism involves the formation of phosphorylated intermediates. If the reaction is not driven to completion, these complex phosphorus-containing byproducts may contaminate the product.

Q4: How can I detect and identify these byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for identifying and quantifying the desired product and any impurities.[4][5][6] These methods can separate components of the reaction mixture and provide mass spectral data to confirm their identities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chlorination of this compound.

Problem 1: The final product is contaminated with the starting material or a mono-chlorinated intermediate.
Possible Cause Troubleshooting Step
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material. - Increase Reaction Temperature: Gradually increase the reaction temperature. Typical temperatures for POCl₃ reactions range from 80°C to 160°C. - Ensure Adequate Mixing: Vigorous stirring is essential, especially for heterogeneous mixtures, to ensure proper contact between the substrate and the chlorinating agent.
Insufficient Chlorinating Agent - Adjust Stoichiometry: While a large excess of POCl₃ can lead to other side reactions, ensure at least a stoichiometric amount is used per hydroxyl group. For dihydroxypyrimidines, at least two equivalents of the chlorinating agent are required.
Hydrolysis During Workup - Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Controlled Quenching: Quench the reaction mixture by slowly adding it to crushed ice or an ice-cold basic solution (e.g., sodium bicarbonate or sodium carbonate) with vigorous stirring to neutralize the acidic byproducts and minimize the product's contact with water.
Problem 2: The presence of a byproduct with a mass corresponding to an additional chlorine atom on the methyl group is detected.
Possible Cause Troubleshooting Step
Chlorination of the C2-Methyl Group - Optimize Reaction Temperature: High temperatures can promote the chlorination of the methyl group.[1] Conduct the reaction at the lowest temperature that allows for the complete conversion of the starting material. - Control Reaction Time: Extended reaction times can increase the likelihood of this side reaction. Monitor the reaction closely and stop it once the desired product is formed in maximum yield. - Use of Additives: In some systems, the addition of a tertiary amine (e.g., N,N-diethylaniline or pyridine) can act as a catalyst and may help to moderate the reactivity of POCl₃, potentially reducing side reactions.

Data Presentation

Table 1: Summary of Potential Side Reactions and Byproducts

Byproduct Chemical Structure Promoting Factors Recommended Action
Incomplete Chlorination Product4-chloro-2-methyl-6-hydroxypyrimidineInsufficient reaction time/temperature; Inadequate amount of chlorinating agentIncrease reaction time/temperature; Adjust stoichiometry
Methyl-Chlorinated Byproduct2-(chloromethyl)-4,6-dichloropyrimidineHigh reaction temperature; Prolonged reaction timeLower reaction temperature; Reduce reaction time
Hydrolysis ProductThis compoundPresence of water during reaction or workupMaintain anhydrous conditions; Controlled quenching

Experimental Protocols

Key Experiment: Chlorination of 2-Methyl-4,6-dihydroxypyrimidine using POCl₃

Objective: To synthesize 4,6-dichloro-2-methylpyrimidine while minimizing byproduct formation.

Materials:

  • 2-Methyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline (optional, as catalyst)

  • Dichloromethane (for extraction)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-Methyl-4,6-dihydroxypyrimidine.

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (3-5 equivalents). If using a catalyst, add N,N-diethylaniline (0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux (typically around 105-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Chlorination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A This compound (2-Methyl-4,6-dihydroxypyrimidine) B Phosphorylated Intermediate A->B POCl3 C 4,6-dichloro-2-methylpyrimidine (Desired Product) B->C Chloride Attack D 2-(chloromethyl)-4,6-dichloropyrimidine (Methyl Chlorination) B->D High Temp / Long Time E Starting Material / Mono-chloro (Hydrolysis/Incomplete Reaction) C->E H2O (Workup)

Caption: Main reaction and side reaction pathways in the chlorination of this compound.

References

Technical Support Center: Purification of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-2-Methyl-4-Pyrimidinol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the impurity profile and the required final purity. Recrystallization is often a cost-effective first-line approach for removing bulk impurities, while column chromatography provides higher resolution for separating structurally similar impurities.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, byproducts, or degradation. Common starting materials for the synthesis include 2-methyl-4,6-dihydroxypyrimidine. In the chlorination step, reagents like phosphorus oxychloride (POCl₃) or triphosgene are used. Potential impurities could include:

  • Unreacted 2-methyl-4,6-dihydroxypyrimidine.

  • The isomeric byproduct, 4-chloro-2-methyl-6-pyrimidinol.

  • Over-chlorinated product, 4,6-dichloro-2-methylpyrimidine.[2]

  • Hydrolysis products if moisture is present during workup.

  • Residual solvents from the reaction or purification steps.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even at elevated temperatures.

  • Possible Cause: The solvent is too non-polar for the compound. This compound has polar functional groups, requiring a relatively polar solvent for dissolution.

  • Solution:

    • Consult a solvent polarity chart and select a more polar solvent. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[1]

    • Use a solvent mixture. Dissolve the compound in a minimal amount of a hot, good solvent (in which it is highly soluble) and then add a hot, poor solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 2: The compound oils out or forms an amorphous precipitate instead of crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

  • Solution:

    • Ensure the cooling process is gradual. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Add a seed crystal of pure this compound to induce crystallization.

    • Try a different solvent or a more dilute solution to slow down the precipitation process.

Problem 3: The yield after recrystallization is very low.

  • Possible Cause:

    • The compound has significant solubility in the cold recrystallization solvent.

    • Too much solvent was used during dissolution.

  • Solution:

    • Ensure the solution is minimally saturated at the boiling point of the solvent.

    • After crystal formation at room temperature, cool the flask in an ice bath for an extended period to maximize precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Problem 4: The purified material is still not pure enough.

  • Possible Cause: The impurities have similar solubility characteristics to the product in the chosen solvent.

  • Solution:

    • Perform a second recrystallization using a different solvent system.

    • If impurities persist, column chromatography is recommended for a more effective separation.

Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause:

    • The mobile phase polarity is not optimized.

    • The column is overloaded with the sample.

  • Solution:

    • Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for pyrimidine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Reduce the amount of crude material loaded onto the column. A general rule is to use a 30-100:1 ratio of silica gel to the crude product by weight.

Problem 2: The compound is streaking or tailing on the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel), which is acidic.

  • Solution:

    • Add a small amount (0.1-1%) of a modifier to the mobile phase. For a potentially basic compound like a pyrimidinol, adding a small amount of a basic modifier like triethylamine or pyridine can improve the peak shape.

    • Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

Problem 3: The compound does not elute from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.

    • If the compound is still retained, a small percentage of a more polar solvent like methanol can be added to the mobile phase.

Experimental Protocols

Recrystallization Protocol

This is a general guideline, and the optimal solvent should be determined through small-scale trials.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography Protocol
  • Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent in which it is soluble. Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate should be steady to ensure good separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization (Hypothetical Data)

Solvent SystemSolubility at 25°C (g/100mL)Solubility at 78°C (g/100mL)Crystal Quality
Ethanol0.55.2Needles
Water0.11.5Plates
Ethyl Acetate1.28.0Prisms
Hexane:Ethyl Acetate (1:1)0.33.5Small Needles

Table 2: Column Chromatography Conditions and Expected Results (Hypothetical Data)

Mobile Phase (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2Expected YieldPurity
4:10.250.450.10>85%>98%
3:10.350.550.18>80%>98%
2:10.500.700.30>75%>97%

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Recrystallization_Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Recrystallization_Start->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling Dissolve->Cool Hot_Filter->Cool Isolate Isolate Crystals Cool->Isolate Dry Dry Crystals Isolate->Dry Recrystallization_End Pure Product Dry->Recrystallization_End Chromatography_Start Crude Product Load Load onto Silica Column Chromatography_Start->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Chromatography_End Pure Product Evaporate->Chromatography_End

Caption: General workflows for purification of this compound.

Troubleshooting_Logic Start Crude Product Purity Check (TLC/HPLC) Is_Pure Purity Acceptable? Start->Is_Pure End Pure Product Is_Pure->End Yes Recrystallize Attempt Recrystallization Is_Pure->Recrystallize No Check_Recrystallization Purity Improved? Recrystallize->Check_Recrystallization Check_Recrystallization->End Yes Column_Chromatography Perform Column Chromatography Check_Recrystallization->Column_Chromatography No Check_Chromatography Purity Acceptable? Column_Chromatography->Check_Chromatography Check_Chromatography->End Yes Check_Chromatography->Recrystallize No, try different recrystallization solvent

Caption: Decision-making workflow for the purification of this compound.

References

Technical Support Center: Optimizing Amination of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the amination of 6-Chloro-2-Methyl-4-Pyrimidinol. The information is presented in a direct question-and-answer format to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

A1: There are two main strategies for the amination of this compound:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and commonly used method for forming C-N bonds with a wide range of amines. It involves a palladium catalyst, a phosphine ligand, and a base. This method is often effective for less reactive aryl chlorides.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of the chloropyrimidine with an amine, often at elevated temperatures. The pyrimidine ring's electron-deficient nature facilitates this reaction. For some substrates, this can be a simpler, catalyst-free alternative.[4][5]

Q2: How does the tautomeric nature of 4-pyrimidinol affect the reaction?

A2: this compound can exist in tautomeric forms (the -OH form and the pyrimid-4-one form). This can complicate the reaction by offering multiple potential sites for reactivity and affecting the electronic properties of the pyrimidine ring. The specific tautomer present can be influenced by the solvent and the base used. It is crucial to ensure that the reaction conditions favor the reactivity at the C6-chloro position over potential N- or O-alkylation/arylation of the pyrimidinol moiety.

Q3: Which analytical techniques are best for monitoring the reaction progress?

A3: The progress of the amination reaction can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting material, product, and any byproducts. It is particularly useful for confirming the mass of the desired product.[1]

  • High-Performance Liquid Chromatography (HPLC): Offers accurate quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion rates and identify major components.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Q4: My Buchwald-Hartwig amination is resulting in a low yield. What are the most critical parameters to investigate?

A4: For underperforming Buchwald-Hartwig reactions with this compound, the catalyst system is the primary area to focus on for optimization.

  • Catalyst and Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is crucial. For electron-rich heteroaryl chlorides, sterically hindered biarylphosphine ligands like XPhos, SPhos, or Xantphos are often effective.[2][6][7] Consider using pre-formed palladium-ligand complexes (precatalysts) for more consistent results.[3]

  • Base Selection: The strength and type of base are critical. Strong, non-nucleophilic bases such as NaOtBu are commonly used and often provide good results. However, if your substrate is sensitive to strong bases, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ may be necessary, though this might require higher reaction temperatures.[2][4]

  • Solvent: Anhydrous solvents are essential, as water can deactivate the catalyst. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[2][8] Ensure the solvent is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature: While many Buchwald-Hartwig reactions run at elevated temperatures (80-120 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[4] Temperature screening is recommended.

Q5: I am attempting an SNAr amination, but the conversion is poor. What steps can I take to improve it?

A5: Low conversion in SNAr reactions is often related to insufficient reactivity. Consider the following adjustments:

  • Increase Temperature: SNAr reactions often require high temperatures (e.g., 140 °C or higher) to proceed at a reasonable rate, especially with less activated substrates.[4]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are typically used as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Amine and Base Concentration: Using an excess of the reacting amine can often drive the reaction forward. If a separate base is used (e.g., K₂CO₃), ensure it is present in sufficient quantity to neutralize the HCl generated.[4]

Issue 2: Formation of Side Products

Q6: I am observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this?

A6: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can be caused by β-hydride elimination from the amine or by other pathways. To minimize it:

  • Ligand Choice: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different ligands can identify a system that favors the desired C-N coupling.

  • Base: The choice of base can influence the rate of hydrodehalogenation. Experiment with different bases to find one that minimizes this side reaction.

  • Amine Purity: Ensure the amine reagent is pure and free of impurities that could act as hydrogen sources.

Q7: My reaction is producing a significant amount of a dimeric byproduct from the starting pyrimidine. What is causing this?

A7: Dimerization can occur through self-coupling reactions. This may be more prevalent if the oxidative addition of the chloropyrimidine to the palladium center is fast, but the subsequent amination step is slow. Adjusting the reaction parameters to favor the C-N bond formation, such as increasing the amine concentration or changing the ligand, can help suppress this side reaction.

Data Presentation: Reaction Condition Optimization

The following tables provide starting points for optimizing the Buchwald-Hartwig amination of this compound. The data is based on general protocols for heteroaryl chlorides and should be adapted for your specific amine.

Table 1: Screening of Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100Initial test
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene100Comparison
3Pd₂(dba)₃ (2)SPhos (4)NaOtBu (1.5)Toluene100Comparison
4Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene100Comparison
5XPhos Pd G3 (2)-NaOtBu (1.5)Toluene100Comparison

Table 2: Screening of Bases and Solvents

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)
1Optimized from Table 1NaOtBu (1.5)Toluene100Baseline
2Optimized from Table 1K₃PO₄ (2.0)Toluene110Comparison
3Optimized from Table 1Cs₂CO₃ (2.0)Toluene110Comparison
4Optimized from Table 1NaOtBu (1.5)Dioxane100Comparison
5Optimized from Table 1NaOtBu (1.5)THF65Comparison

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by LC-MS or TLC, typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr Amination

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the amine (1.5-2.0 mmol), and a base if required (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO, 5 mL).

  • Reaction: Seal the tube tightly and heat in an oil bath at a high temperature (e.g., 140-160 °C) with vigorous stirring. Monitor the reaction by LC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general workflow for optimizing the amination reaction and a decision-making process for troubleshooting common issues.

G cluster_0 Reaction Optimization Workflow Start Define Reaction: This compound + Amine Method Choose Method: Buchwald-Hartwig or SNAr? Start->Method Screen_Pd Screen Pd Catalyst, Ligand, and Base Method->Screen_Pd Pd-Catalyzed Screen_SNAr Screen Temperature and Solvent Method->Screen_SNAr Catalyst-Free Analyze Analyze Yield & Purity (LC-MS) Screen_Pd->Analyze Screen_SNAr->Analyze Optimize Further Optimization: Concentration, Time, Temp Analyze->Optimize < 90% Yield or Impure Scaleup Scale-up Reaction Analyze->Scaleup > 90% Yield & High Purity Optimize->Analyze

Caption: General workflow for optimizing the amination of this compound.

G cluster_1 Troubleshooting Decision Tree Problem Low or No Yield Check_Catalyst Is Catalyst System (Pd/Ligand/Base) Appropriate? Problem->Check_Catalyst Check_Conditions Are Reaction Conditions (Solvent, Temp, Inert Atm.) Correct? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen Ligands (e.g., XPhos) & Bases (e.g., NaOtBu) Check_Catalyst->Solution_Catalyst No Check_Reagents Are Reagents Pure and Dry? Check_Conditions->Check_Reagents Yes Solution_Conditions Use Anhydrous Solvent, Increase Temperature, Ensure Inert Atmosphere Check_Conditions->Solution_Conditions No Solution_Reagents Purify Starting Materials, Dry Solvent & Amine Check_Reagents->Solution_Reagents No

Caption: Decision tree for troubleshooting low yield in amination reactions.

References

Preventing self-condensation of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the self-condensation of 6-Chloro-2-Methyl-4-Pyrimidinol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation and why is it a concern for this compound?

A1: Self-condensation is a reaction where two molecules of the same compound react with each other to form a larger molecule, often a dimer or oligomer. For this compound, this is a potential side reaction where the acidic protons of the 2-methyl group of one molecule can react with the electrophilic pyrimidine ring of another. This unwanted reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of impurities.

Q2: What are the primary factors that can induce the self-condensation of this compound?

A2: The primary factors that can promote self-condensation include:

  • Presence of a Base: Basic conditions can deprotonate the 2-methyl group, forming a reactive nucleophile that can initiate the condensation reaction.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the self-condensation to occur at an appreciable rate.

  • Prolonged Reaction Times: Extended reaction or storage times, especially under unfavorable conditions, increase the likelihood of self-condensation.

  • High Concentrations: Increased concentration of the reactant can lead to a higher probability of intermolecular reactions.

  • Presence of Certain Metal Catalysts: Some transition metal catalysts may inadvertently promote side reactions, including self-condensation.

Q3: How can I detect if self-condensation has occurred in my sample?

A3: The presence of self-condensation products can be detected using various analytical techniques. A common method is High-Performance Liquid Chromatography (HPLC), where new peaks with higher retention times than the starting material may indicate the formation of dimers or larger oligomers. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment, where new, less polar spots might appear. For structural confirmation, techniques like Mass Spectrometry (MS) can identify species with a higher molecular weight than the monomer, and Nuclear Magnetic Resonance (NMR) spectroscopy can reveal new structural motifs characteristic of the condensation product.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To minimize degradation and self-condensation during storage, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen. The container should be tightly sealed. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may arise during experiments involving this compound.

Issue 1: Unexpectedly low yield of the desired product and formation of a significant amount of a higher molecular weight byproduct.

  • Question: My reaction involving this compound resulted in a low yield, and I observe a significant byproduct with a higher molecular weight in my mass spectrum analysis. Could this be due to self-condensation, and how can I prevent it?

  • Answer: Yes, the formation of a higher molecular weight byproduct is a strong indication of self-condensation. To mitigate this, consider the following troubleshooting steps:

    • Reaction Temperature: Lower the reaction temperature. If the desired reaction can proceed at a lower temperature, this will significantly reduce the rate of the self-condensation side reaction.

    • Base Selection: If a base is required for your primary reaction, use the mildest base possible that still facilitates the desired transformation. A strong base is more likely to deprotonate the 2-methyl group and initiate self-condensation. Consider using a non-nucleophilic base if applicable.

    • Order of Addition: If your reaction involves adding a base, add it slowly and at a low temperature to the reaction mixture containing this compound and other reactants. This will keep the instantaneous concentration of the deprotonated, reactive species low.

    • Concentration: Run the reaction at a lower concentration to disfavor the intermolecular self-condensation reaction.

Issue 2: During workup or purification, I am isolating a sticky, insoluble material.

  • Question: After my reaction, during the workup or upon attempting to purify my product by column chromatography, I am observing a significant amount of an uncharacterizable, insoluble material. What could be the cause?

  • Answer: The formation of insoluble material, often polymeric in nature, can be a result of extensive self-condensation or degradation. Here are some steps to address this issue:

    • pH Control: During aqueous workup, ensure that the pH of the solution is maintained in the neutral to slightly acidic range. As suggested by the instability of similar chlorinated heterocyclic compounds in acidic conditions, and the potential for base-catalyzed condensation, maintaining a pH between 5 and 7 is a prudent measure.

    • Solvent Choice: Ensure that this compound and the desired product are soluble in the chosen reaction and purification solvents. Poor solubility can sometimes lead to precipitation and the appearance of intractable material.

    • Minimize Exposure to Heat and Light: During purification steps like solvent evaporation, use the lowest possible temperature and protect the sample from light to prevent thermal and photochemical degradation, which could lead to polymerization.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionTemperature (°C)pHSolventObservation after 24hRecommendation
1257DichloromethaneNo significant degradationSuitable for reactions at room temperature
225> 9Ethanol~15% formation of dimerAvoid strong basic conditions
325< 4Acetonitrile~10% degradation to unknown productsBuffer reactions to maintain pH > 4
4507TolueneMinor dimer formation (~5%)Use with caution at elevated temperatures
5807DimethylformamideSignificant self-condensation (>30%)Avoid high temperatures
64-Solid (in dark)StableRecommended for long-term storage

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a refrigerator at 2-8 °C, protected from light.

  • Handling: When handling the solid, use personal protective equipment (gloves, safety glasses, lab coat). Dispense the required amount in a fume hood.

  • Inert Atmosphere: For reactions sensitive to moisture or air, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Solution Preparation: When preparing solutions, use anhydrous solvents if the reaction is sensitive to water. Dissolve the compound at room temperature or with gentle warming if necessary, but avoid prolonged heating.

Protocol 2: A General Procedure to Minimize Self-Condensation in a Reaction Involving a Base

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and any other electrophilic reagents, dissolved in an appropriate anhydrous solvent.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Base Addition: Prepare a solution of the base (1.0-1.2 eq) in the same anhydrous solvent. Add the base solution to the reaction mixture dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding a mild acidic solution (e.g., saturated aqueous ammonium chloride) at a low temperature.

  • Workup: Proceed with the standard aqueous workup, ensuring the pH of the aqueous layer remains between 5 and 7.

  • Purification: Purify the product promptly using column chromatography or recrystallization, avoiding excessive heat.

Mandatory Visualization

SelfCondensationMechanism cluster_0 Step 1: Deprotonation (Base-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation/Elimination mol1 This compound enolate Reactive Enolate Intermediate mol1->enolate + B: base Base (B:) base->enolate dimer_intermediate Dimer Intermediate enolate->dimer_intermediate Attacks Pyrimidine Ring mol2 Another Molecule of This compound mol2->dimer_intermediate final_dimer Self-Condensation Product (Dimer) dimer_intermediate->final_dimer Protonation or Elimination of H₂O

Caption: Hypothetical mechanism for the self-condensation of this compound.

TroubleshootingWorkflow start Low Yield & High MW Byproduct Observed check_temp Is Reaction Temperature > Room Temp? start->check_temp check_base Is a Strong Base Used? check_temp->check_base No solution_temp Action: Lower Reaction Temperature check_temp->solution_temp Yes check_conc Is Reaction Concentration High? check_base->check_conc No solution_base Action: Use a Milder Base / Slow Addition check_base->solution_base Yes solution_conc Action: Reduce Reactant Concentration check_conc->solution_conc Yes end Problem Resolved check_conc->end No solution_temp->end solution_base->end solution_conc->end

Caption: Troubleshooting workflow for addressing self-condensation.

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Pyrimidinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The incorporation of the pyrimidine scaffold, a common motif in biologically active compounds, often begins with a pyrimidinol precursor. However, the direct coupling of pyrimidinols is not feasible due to the poor leaving group nature of the hydroxyl group. Activation of the hydroxyl group to a sulfonate ester, such as a tosylate or triflate, is a critical prerequisite for a successful coupling.

This guide provides a comprehensive resource for troubleshooting common issues encountered during the Suzuki coupling of pyrimidinols, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a pyrimidinol derivative is not working. What is the most likely reason?

A1: The most common reason for failure is the direct use of the pyrimidinol. The hydroxyl group (-OH) of a pyrimidinol is a poor leaving group and must first be "activated" by converting it into a more reactive species, typically a tosylate (-OTs) or a triflate (-OTf).[1][2][3] These sulfonate esters are excellent leaving groups in palladium-catalyzed cross-coupling reactions.

Q2: I am having trouble converting my pyrimidinol to a pyrimidinyl tosylate/triflate. What are the common pitfalls?

A2: Incomplete conversion of the pyrimidinol to its corresponding sulfonate ester is a frequent issue. Here are some troubleshooting steps:

  • Reagent Quality: Ensure that the tosyl chloride (TsCl) or triflic anhydride (Tf₂O) is fresh and has been stored under anhydrous conditions. These reagents are sensitive to moisture.

  • Base Selection: A suitable base is crucial to deprotonate the pyrimidinol, allowing it to react with the sulfonylating agent. Common bases include triethylamine (Et₃N), pyridine, or 4-dimethylaminopyridine (DMAP).[1] For less reactive alcohols, stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) might be necessary, but these require strictly anhydrous conditions.[4]

  • Anhydrous Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents to prevent hydrolysis of the tosyl chloride or triflic anhydride.

  • Reaction Temperature: While many tosylation/triflation reactions proceed at 0 °C to room temperature, some stubborn pyrimidinols may require gentle heating.[4] However, be cautious as excessive heat can lead to side reactions.

Q3: My pyrimidinyl triflate appears to be hydrolyzing back to the pyrimidinol during the Suzuki coupling. How can I prevent this?

A3: Hydrolysis of the triflate is a known side reaction, especially in the presence of water and certain bases.[3][5] To mitigate this:

  • Use Anhydrous Conditions: Employing anhydrous solvents for the Suzuki coupling can minimize hydrolysis.

  • Choice of Base: While some water is often beneficial for the Suzuki reaction, using a less hydrolytic base can be advantageous. For instance, potassium carbonate (K₂CO₃) is a common choice, but if hydrolysis is a major issue, you might consider using potassium fluoride (KF) or carefully controlling the amount of water in your solvent system. Using a weaker base like potassium bicarbonate (KHCO₃) can also lower the pH and reduce the rate of hydrolysis.[6]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of triflate hydrolysis.[6]

Q4: I am observing low yields in my Suzuki coupling of a pyrimidinyl tosylate/triflate. What factors should I optimize?

A4: Low yields can be attributed to several factors. A systematic optimization of reaction parameters is the best approach.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for challenging substrates.[7][8]

  • Base Selection: The base plays a crucial role in activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9] The optimal base is substrate-dependent, with stronger bases like K₃PO₄ or Cs₂CO₃ often being more effective in difficult couplings.[10][11]

  • Solvent System: The solvent can significantly influence the reaction outcome. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. The ratio of the organic solvent to water can be a critical parameter to optimize.[12]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often with lower catalyst loadings.[2][13][14]

Q5: I am seeing significant amounts of a byproduct that corresponds to the protodeboronation of my boronic acid. How can I minimize this?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[7][9] To reduce its occurrence:

  • Use High-Purity Boronic Acid: Ensure your boronic acid is fresh and of high purity.

  • Milder Reaction Conditions: Lowering the reaction temperature and using shorter reaction times can help.[8]

  • Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base like NaHCO₃ or KHCO₃.[8]

  • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable and less prone to protodeboronation than their corresponding boronic acids.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the activation of pyrimidinols and their subsequent Suzuki coupling reactions.

Table 1: Tosylation of 4-Pyrimidinols

Pyrimidinol SubstrateBaseSolventMethodTime (min)Yield (%)Reference
2,6-dimethyl-4-pyrimidinolDMAPAcetonitrileUltrasound587[1]
6-methyl-2-phenyl-4-pyrimidinolDMAPAcetonitrileUltrasound585[1]
2-amino-6-methyl-4-pyrimidinolDMAPAcetonitrileUltrasound575[1]

Table 2: Suzuki-Miyaura Coupling of Pyrimidinyl Tosylates with Phenylboronic Acid

Pyrimidinyl TosylateCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-dimethyl-4-pyrimidyl tosylatePd(PPh₃)₄ (5)K₂CO₃Water80189[1]
6-ethyl-2-phenyl-4-pyrimidyl tosylatePd(PPh₃)₄ (5)K₂CO₃Water80187[1]
2-amino-6-methyl-4-pyrimidyl tosylatePd(PPh₃)₄ (5)K₂CO₃Water80164[1]

Table 3: Suzuki-Miyaura Coupling of Pyrimidinyl Triflates with Arylboronic Acids

Pyrimidinyl TriflateBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Pyrimidyl triflate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Water/Dioxane100 (MW)192[3]
4-Pyrimidyl triflate4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Water/Dioxane100 (MW)175[3]
4-Pyrimidyl triflate2-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Water/Dioxane100 (MW)188[3]

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of Pyrimidinols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyrimidinol (1.0 equiv)

  • Tosyl Chloride (TsCl) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

  • Anhydrous Acetonitrile (or other suitable dry solvent)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the pyrimidinol and DMAP.

  • Add anhydrous acetonitrile and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add tosyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Pyrimidinyl Tosylates/Triflates

This protocol is a general starting point and should be optimized for specific substrates and coupling partners.

Materials:

  • Pyrimidinyl Tosylate or Triflate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a dry Schlenk flask or microwave reaction vessel, add the pyrimidinyl tosylate/triflate, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at the specified temperature and time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_activation Step 1: Activation of Pyrimidinol cluster_coupling Step 2: Suzuki-Miyaura Coupling Pyrimidinol Pyrimidinol Activation Tosylation or Triflation Reaction Pyrimidinol->Activation Reagents_Activation Tosyl Chloride or Triflic Anhydride + Base Reagents_Activation->Activation Pyrimidinyl_Sulfonate Pyrimidinyl Tosylate or Triflate Activation->Pyrimidinyl_Sulfonate Coupling Suzuki Coupling Reaction Pyrimidinyl_Sulfonate->Coupling Pyrimidinyl_Sulfonate->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Catalyst_Base Pd Catalyst + Base Catalyst_Base->Coupling Coupled_Product Coupled Pyrimidine Product Coupling->Coupled_Product

Caption: Experimental workflow for Suzuki coupling of pyrimidinols.

Troubleshooting_Logic Start Low or No Product Yield Check_Activation Was the Pyrimidinol Activated? Start->Check_Activation Activation_Issue Troubleshoot Activation: - Reagent Quality - Base Selection - Anhydrous Conditions Check_Activation->Activation_Issue No Check_Coupling Are Coupling Conditions Optimized? Check_Activation->Check_Coupling Yes Success Improved Yield Activation_Issue->Success Coupling_Issue Optimize Coupling: - Catalyst/Ligand - Base/Solvent - Temperature - Consider Microwave Check_Coupling->Coupling_Issue No Side_Reactions Are Side Reactions Observed? Check_Coupling->Side_Reactions Yes Coupling_Issue->Success Hydrolysis Issue: Triflate Hydrolysis Solution: - Anhydrous Conditions - Milder Base - Lower Temperature Side_Reactions->Hydrolysis Yes Protodeboronation Issue: Protodeboronation Solution: - Use Boronic Esters - Milder Conditions/Base Side_Reactions->Protodeboronation Yes Hydrolysis->Success Protodeboronation->Success

Caption: Troubleshooting logic for Suzuki coupling of pyrimidinols.

References

Stability issues of 6-Chloro-2-Methyl-4-Pyrimidinol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Chloro-2-Methyl-4-Pyrimidinol under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern is the susceptibility of the chloro group at the 6-position to nucleophilic substitution, specifically hydrolysis, under acidic conditions. This reaction leads to the formation of 2-Methyl-4,6-dihydroxypyrimidine as the main degradation product. The pyrimidine ring itself is generally stable, but the C-Cl bond can be cleaved in the presence of water, especially when catalyzed by acid and/or heat.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The primary expected degradation product is 2-Methyl-4,6-dihydroxypyrimidine, resulting from the hydrolysis of the C-Cl bond. Depending on the specific conditions (e.g., presence of other nucleophiles, very harsh pH, and high temperature), other minor degradation products might be formed, but hydrolysis is the predominant pathway.

Q3: At what pH range does significant degradation typically occur?

A3: Significant degradation is more likely to be observed at lower pH values (typically pH 1-3). The rate of hydrolysis is generally accelerated in the presence of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). At near-neutral or mildly acidic conditions, the compound is expected to be more stable, especially at room temperature.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation of the degradants.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is recommended to:

  • Work at a pH above 4, if your experimental conditions permit.

  • Avoid prolonged exposure to strongly acidic conditions.

  • Maintain low temperatures during storage and handling in acidic solutions.

  • Use aprotic solvents if the reaction chemistry allows, to exclude water.

  • Prepare acidic solutions of the compound fresh and use them immediately.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of starting material in acidic solution. The compound is undergoing acid-catalyzed hydrolysis.Buffer the solution to a higher pH if possible. Perform the reaction at a lower temperature. Reduce the reaction or exposure time.
Appearance of a new, more polar peak in the HPLC chromatogram. Formation of the hydrolysis product, 2-Methyl-4,6-dihydroxypyrimidine.Confirm the identity of the new peak using LC-MS or by comparing its retention time with a standard of the expected degradant.
Inconsistent results or poor reproducibility in acidic reactions. Degradation is occurring at a variable rate.Strictly control the pH, temperature, and reaction time. Ensure solutions are prepared fresh for each experiment.
Precipitation observed upon acidification. The compound or its degradation product may have low solubility at the tested pH.Check the solubility of both the parent compound and the expected degradation product at the experimental pH. Consider using a co-solvent if it does not interfere with the experiment.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study under typical acidic conditions. Note: This data is illustrative and should be confirmed by experimental analysis.

Parameter Condition: 0.1 M HCl at 60°C Condition: 0.01 M HCl at 60°C Condition: 0.1 M HCl at 25°C
% Degradation after 24h ~ 15 - 25%~ 5 - 10%~ 2 - 5%
Primary Degradant 2-Methyl-4,6-dihydroxypyrimidine2-Methyl-4,6-dihydroxypyrimidine2-Methyl-4,6-dihydroxypyrimidine
Appearance of Solution Clear, colorlessClear, colorlessClear, colorless
Half-life (t½) Estimated in hoursEstimated in daysEstimated in weeks

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Transfer a known volume of the stock solution to a reaction vial.

    • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.

    • Prepare a control sample by adding an equal volume of water instead of HCl.

  • Incubation:

    • Incubate the sample and control vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control or at time zero.

    • Characterize any significant degradation products using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

Procedure:

  • Prepare solutions of the pure compound and a sample from the forced degradation study.

  • Inject the samples into the HPLC system.

  • Evaluate the separation of the parent peak from any degradation peaks.

  • Optimize the mobile phase composition, gradient, and flow rate to achieve adequate resolution (Rs > 2) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis Pathway 6_Chloro_2_Methyl_4_Pyrimidinol This compound Protonation Protonation of Ring Nitrogen 6_Chloro_2_Methyl_4_Pyrimidinol->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Deprotonation_Elimination Deprotonation and Elimination of HCl Intermediate->Deprotonation_Elimination - H+ Degradation_Product 2-Methyl-4,6-dihydroxypyrimidine Deprotonation_Elimination->Degradation_Product - HCl

Caption: Proposed degradation pathway of this compound.

G cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Acid_Stress Add 0.1 M HCl Start->Acid_Stress Control Add Water (Control) Start->Control Incubate Incubate at 60°C Acid_Stress->Incubate Control->Incubate Sample Withdraw Aliquots (0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze End Data Analysis and Characterization Analyze->End

Caption: Workflow for the acid-forced degradation study.

Technical Support Center: Monitoring 6-Chloro-2-Methyl-4-Pyrimidinol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 6-Chloro-2-Methyl-4-Pyrimidinol. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

A1: The most common techniques for monitoring these reactions include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of speed, resolution, and the level of structural information provided.

Q2: How do I select the most appropriate monitoring technique for my specific reaction?

A2: The choice of technique depends on several factors:

  • TLC: Ideal for quick, qualitative checks of reaction progress, especially for identifying the presence of starting material and the formation of new, more polar or non-polar products.[1][2]

  • HPLC: Best for quantitative analysis, allowing you to determine the precise conversion of starting material to product and to detect and quantify byproducts.[3]

  • GC-MS: Suitable for volatile and thermally stable derivatives of this compound. It provides both separation and mass information, which is excellent for identifying unknown byproducts.

  • NMR: Offers detailed structural information in real-time without the need for separation. It is particularly useful for identifying intermediates and understanding reaction kinetics.

Q3: What is the primary type of reaction for this compound, and how does this affect monitoring?

A3: The primary reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. This typically results in a product with a different polarity than the starting material, which is the basis for separation-based monitoring techniques like TLC and HPLC.

Q4: Can I use UV-Vis spectroscopy to monitor these reactions?

A4: While this compound and its derivatives absorb UV light, making them suitable for HPLC with UV detection, using UV-Vis spectroscopy alone for reaction monitoring can be challenging.[4][5][6] This is because both the reactant and product may have overlapping absorption spectra. However, if there is a significant and distinct shift in the maximum absorption wavelength (λmax) between the starting material and the product, it can be a viable method.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Issues

Q: My TLC spots are streaking. What could be the cause, and how can I fix it?

A: Streaking on a TLC plate can be due to several factors:

  • Sample Overload: You may have spotted too much of the reaction mixture. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high or too low, causing the sample to move as a streak rather than a distinct spot. Adjust the solvent ratio to achieve a retention factor (Rf) between 0.3 and 0.7.[1][7]

  • Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized.

  • Acidic or Basic Compounds: If your compound is acidic or basic, it can interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can resolve this.

Q: I see multiple spots on my TLC plate even at the beginning of the reaction. What does this mean?

A: This could indicate a few things:

  • Impure Starting Material: Your initial this compound may not be pure. It is always good practice to run a TLC of the starting material alone.

  • Decomposition: The starting material or product might be decomposing on the silica gel plate.

  • Multiple Products: The reaction may be producing multiple products or isomers.

High-Performance Liquid Chromatography (HPLC) Issues

Q: My product peak is not appearing in the HPLC chromatogram. What should I do?

A:

  • Check UV Wavelength: Ensure the detection wavelength is appropriate for your product. While many pyrimidines absorb around 254 nm, the λmax can shift depending on the substituents.[4][6] It is advisable to run a UV-Vis spectrum of your expected product to determine its optimal absorption wavelength.

  • Retention Time: Your product might be eluting very early (with the solvent front) or very late. Adjust the mobile phase gradient to ensure it is retained and eluted from the column.

  • Sample Stability: The product may be degrading in the HPLC solvent or during sample preparation.

Q: The peaks for my starting material and product are co-eluting. How can I improve the separation?

A:

  • Optimize the Gradient: A shallower gradient will provide better resolution between closely eluting peaks.

  • Change the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can change the selectivity of the separation.

  • Use a Different Column: If optimizing the mobile phase is insufficient, a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.

General Reaction Progression Issues

Q: The reaction appears to have stalled and is not proceeding to completion. What are the next steps?

A:

  • Confirm Reagent Activity: Ensure that all reagents, especially the nucleophile and any base used, are active and not degraded.

  • Increase Temperature: For many SNAr reactions, heating is necessary to drive the reaction to completion.

  • Check Solvent: Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions.

  • Catalyst: Some SNAr reactions can be accelerated with a catalyst. Review the literature for similar transformations.

Q: I have an unexpected peak in my HPLC or a new spot on my TLC. How can I identify this byproduct?

A:

  • LC-MS Analysis: The most effective way to identify an unknown byproduct is to analyze the reaction mixture by LC-MS. The mass of the byproduct can provide significant clues about its structure.

  • NMR of the Mixture: If the byproduct is present in a significant amount, ¹H NMR of the crude reaction mixture may show distinct peaks that can be used for structural elucidation.

  • Consider Side Reactions: Common side reactions with chloropyrimidines include hydrolysis of the chloro group if water is present, or reaction with the solvent if it is nucleophilic.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

Objective: To qualitatively monitor the consumption of this compound and the formation of product(s).

Methodology:

  • Plate Preparation: On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your starting material, this compound.

    • In the middle, spot a sample of your reaction mixture taken at a specific time point.

    • On the right, spot a co-spot (starting material and reaction mixture in the same spot) to help with identification.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil.

  • Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The Rf value can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[2][7][8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring

Objective: To quantitatively determine the percentage conversion of the starting material to the product.

Methodology:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (General Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or the determined λmax of the starting material and product.

  • Analysis: Inject the prepared sample. The peak area of the starting material and product can be used to calculate the percent conversion over time.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

Objective: To identify and quantify volatile components in the reaction mixture.

Methodology:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary.

  • GC-MS Conditions (General Starting Point):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Analysis: The retention time can be used for quantification, and the mass spectrum can be used to identify the components by comparing them to a spectral library or by analyzing the fragmentation pattern.[9][10]

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

Objective: To obtain structural information and quantify reaction progress in situ.

Methodology:

  • Sample Preparation: The reaction can be run directly in an NMR tube using a deuterated solvent. Alternatively, aliquots can be taken at different time points, quenched, and dissolved in a deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the initial reaction mixture. Then, acquire spectra at regular intervals throughout the reaction.

  • Analysis: Identify characteristic peaks for both the starting material (this compound) and the product. The progress of the reaction can be monitored by observing the decrease in the integral of a starting material peak and the corresponding increase in the integral of a product peak.[11][12][13][14]

Data Presentation

Table 1: Common TLC Solvent Systems for Pyrimidine Derivatives

Polarity of ProductExample Mobile Phase (v/v)Expected Rf of Starting MaterialExpected Rf of Product
More PolarHexane:Ethyl Acetate (1:1)~0.6~0.3
Less PolarDichloromethane:Methanol (95:5)~0.4~0.7
Very PolarEthyl Acetate:Methanol (9:1)~0.8~0.2

Table 2: Example HPLC Gradient for Reaction Monitoring

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0955
10.0595
12.0595
12.1955
15.0955

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (C2-CH₃)~2.4~20
Pyrimidine CH (C5-H)~6.5~110
Pyrimidinol OH~12.0 (broad)-
C2-~160
C4-~165
C6-~155

Visualizations

G cluster_workflow Experimental Workflow for Reaction Monitoring start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot quench Quench Reaction (if necessary) take_aliquot->quench prepare_sample Prepare Sample for Analysis quench->prepare_sample analysis Analytical Technique prepare_sample->analysis tlc TLC Analysis analysis->tlc Qualitative hplc HPLC Analysis analysis->hplc Quantitative gcms GC-MS Analysis analysis->gcms Volatile nmr NMR Analysis analysis->nmr Structural interpret Interpret Data tlc->interpret hplc->interpret gcms->interpret nmr->interpret decision Reaction Complete? interpret->decision continue_reaction Continue Reaction decision->continue_reaction No workup Work-up and Purification decision->workup Yes continue_reaction->take_aliquot

Caption: General workflow for monitoring a chemical reaction.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered issue_type What is the nature of the issue? start->issue_type no_reaction No Reaction / Stalled Reaction issue_type->no_reaction Progression analytical_issue Analytical Method Issue issue_type->analytical_issue Data byproduct Unexpected Byproduct(s) issue_type->byproduct Purity check_reagents Check Reagent Purity and Activity no_reaction->check_reagents tlc_streaking TLC Streaking analytical_issue->tlc_streaking TLC hplc_coelution HPLC Co-elution analytical_issue->hplc_coelution HPLC identify_byproduct Identify Byproduct byproduct->identify_byproduct change_conditions Modify Reaction Conditions (Temp, Solvent) check_reagents->change_conditions adjust_tlc_solvent Adjust TLC Mobile Phase Polarity tlc_streaking->adjust_tlc_solvent dilute_sample Dilute TLC Sample tlc_streaking->dilute_sample optimize_hplc_gradient Optimize HPLC Gradient hplc_coelution->optimize_hplc_gradient change_hplc_column Change HPLC Column/Mobile Phase optimize_hplc_gradient->change_hplc_column lcms_analysis Perform LC-MS Analysis identify_byproduct->lcms_analysis nmr_analysis Analyze Crude NMR lcms_analysis->nmr_analysis

References

Technical Support Center: Managing Regioselectivity in Reactions of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific challenges encountered during the chemical synthesis and modification of 6-Chloro-2-Methyl-4-Pyrimidinol, with a focus on controlling reaction outcomes at its multiple reactive sites.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does tautomerism affect its reactivity?

A1: this compound has three primary reactive sites, and its reactivity is fundamentally governed by keto-enol tautomerism. The molecule exists in equilibrium between the -ol (pyrimidinol) and -one (pyrimidinone) forms.

  • C6-Chloro Position: The chlorine atom at the C6 position is a leaving group, making this site susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

  • N1/N3-H Position: In the pyrimidinone tautomer, the ring nitrogen atoms are nucleophilic and can be targeted by electrophiles (e.g., in alkylation reactions).

  • C4-Oxygen Position: In the pyrimidinol tautomer, the exocyclic oxygen is nucleophilic and can also be targeted by electrophiles, leading to O-substituted products.

The predominant tautomer and the reaction conditions will dictate which site is preferentially attacked.

tautomers cluster_pyrimidinol Pyrimidinol Tautomer (Enol form) cluster_pyrimidinone Pyrimidinone Tautomer (Keto form) pyrimidinol This compound O_site C4-Oxygen (Nucleophilic) pyrimidinol->O_site O-Alkylation Cl_site1 C6-Chlorine (SNAr Site) pyrimidinol->Cl_site1 SNAr pyrimidinone 6-Chloro-2-methyl-pyrimidin-4(3H)-one pyrimidinol->pyrimidinone Equilibrium N_site N-Position (Nucleophilic) pyrimidinone->N_site N-Alkylation Cl_site2 C6-Chlorine (SNAr Site) pyrimidinone->Cl_site2 SNAr

Figure 1: Tautomeric equilibrium and reactive sites of this compound.

Q2: I am getting a mixture of N-alkylated and O-alkylated products. How can I selectively favor one over the other?

A2: The regioselectivity between N- and O-alkylation is primarily controlled by the reaction conditions, leveraging principles of kinetic versus thermodynamic control and Hard-Soft Acid-Base (HSAB) theory.[2]

  • To favor N-alkylation (Kinetic Product): This is often achieved under kinetic control. Use a non-polar solvent, a milder base, and lower reaction temperatures.[2] These conditions favor the reaction at the more nucleophilic nitrogen atom of the predominant tautomer.

  • To favor O-alkylation (Thermodynamic Product): This is typically favored under thermodynamic control. Employ a polar solvent and a stronger base.[2] These conditions can facilitate the formation of the oxygen anion (alkoxide), which is a hard nucleophile and readily attacks hard electrophiles.

Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C6 position is slow or gives a low yield. What are the common causes?

A3: Low reactivity in SNAr reactions on pyrimidine rings can stem from several factors.

  • Insufficiently Activated Ring: While the pyrimidine ring is electron-deficient, the presence of the electron-donating methyl group at C2 can slightly reduce the electrophilicity of the C6 position.

  • Weak Nucleophile: The rate of SNAr is directly dependent on the strength of the nucleophile. Amines, thiols, and alkoxides are common, effective nucleophiles.[1] If you are using a weak nucleophile, the reaction may require more forcing conditions.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base/nucleophile without deactivating the nucleophile itself.

  • Low Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[3] Gradually increasing the temperature can often improve the reaction yield.

Q4: How do substituents on the incoming nucleophile or on the pyrimidine ring itself affect regioselectivity?

A4: Substituents play a critical electronic and steric role. For dichloropyrimidines, electron-donating groups at the C5 or C6 position can direct nucleophilic attack to the C2 position.[3] Conversely, electron-withdrawing groups at C5 enhance reactivity at the C4 position.[3] While your molecule has a fixed substitution pattern, the principle remains: the electronic nature of the ring influences the most electrophilic site. For the incoming nucleophile, bulky groups can sterically hinder attack at a more crowded position, which can sometimes be exploited to control regioselectivity.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Observation Primary Cause Recommended Solution
Product is mostly O-alkylated; N-alkylation desired. Reaction is under thermodynamic control.Switch to a non-polar solvent (e.g., Toluene, Dioxane). Use a weaker base (e.g., K₂CO₃ instead of NaH). Lower the reaction temperature.[2]
Product is mostly N-alkylated; O-alkylation desired. Reaction is under kinetic control.Switch to a polar aprotic solvent (e.g., DMF, DMSO). Use a stronger base (e.g., NaH, KOtBu) to fully deprotonate the oxygen.
An inseparable mixture of N/O products is formed. Reaction conditions are intermediate, allowing both pathways to compete.Screen different bases and solvents systematically. Consider changing the electrophile; according to HSAB theory, a harder electrophile may favor the harder oxygen nucleophile.
Guide 2: Low Yield or Failed SNAr Reaction at C6 Position

This workflow helps diagnose and solve common issues with SNAr reactions at the C6 position.

troubleshooting_snar start Start: Low/No SNAr Product check_nucleophile 1. Verify Nucleophile - Is it strong enough? - Is it degraded? start->check_nucleophile check_nucleophile->start Issue Found, Correct & Retry check_base 2. Check Base - Is it stoichiometric? - Is it strong enough to deprotonate the nucleophile? check_nucleophile->check_base Nucleophile OK check_base->start Issue Found, Correct & Retry check_conditions 3. Adjust Conditions - Increase temperature? - Switch to polar aprotic solvent? check_base->check_conditions Base OK check_conditions->start No Improvement check_reagents 4. Examine Reactants - Is the pyrimidine starting material pure? check_conditions->check_reagents Conditions Adjusted check_reagents->start Impurity Found, Purify & Retry success Successful Reaction check_reagents->success Re-run Experiment

Figure 2: A logical workflow for troubleshooting low-yield SNAr reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is designed to favor the kinetic product, N-alkylation.

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent and Base Addition: Add a non-polar solvent, such as toluene or dioxane (approx. 0.1-0.2 M concentration). Add a mild, solid base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 50-80 °C). Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel to isolate the desired N-alkylated product.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C6

This protocol provides a standard starting point for substituting the C6-chloro group.

  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq) and a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base and Nucleophile: If the nucleophile is an amine or thiol, add a non-nucleophilic base like triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). Add the nucleophile (e.g., a primary amine, 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophile's reactivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Workup: After cooling to room temperature, pour the reaction mixture into water or brine. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by column chromatography or recrystallization.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-2-Methyl-4-Pyrimidinol, benchmarked against structurally related pyrimidine derivatives. The presented data, experimental protocols, and workflow visualizations are designed to offer a practical resource for spectral interpretation and analytical method development.

Spectral Data Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a selection of alternative pyrimidine compounds. These values are derived from a combination of literature data and spectral prediction tools, offering a valuable reference for experimental work.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-5-CH₃Other ProtonsSolvent
This compound ~6.30 (s)~2.40 (s)~12.5 (br s, -OH)DMSO-d₆
2-Chloropyrimidine7.4 (t)-8.8 (d)CDCl₃
4,6-Dichloropyrimidine7.46 (s)-8.82 (s)CDCl₃
6-Chloro-2,4-dimethoxypyrimidine6.5 (s)-3.9 (s, -OCH₃), 4.0 (s, -OCH₃)CDCl₃
2-Methylpyrimidin-4-amine6.2 (d)2.3 (s)7.8 (d), 6.5 (br s, -NH₂)DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-4C-5C-6-CH₃Solvent
This compound ~158~165~108~155~21DMSO-d₆
2-Chloropyrimidine160.8158.3121.2158.3-CDCl₃
4,6-Dichloropyrimidine159.5162.0120.0162.0-CDCl₃
2,4-Diamino-6-chloropyrimidine163.1165.289.1158.8-Polysol
4-Amino-6-hydroxy-2-methylpyrimidine156.0168.090.0160.022.0DMSO-d₆

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidinol derivatives is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrimidine derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like -OH and -NH.[1]

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2]

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

  • D₂O Exchange: To confirm the presence of exchangeable protons (-OH, -NH), a D₂O shake experiment can be performed.[1] A drop of deuterium oxide is added to the NMR tube, and the spectrum is re-acquired. The signal corresponding to the exchangeable proton will broaden or disappear.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) is typical.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[3][4]

    • Spectral Width: 0-220 ppm.

Workflow for NMR Analysis

The logical progression from sample handling to final structure elucidation is a critical aspect of NMR analysis. The following diagram illustrates this workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_final Structure Elucidation A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample in NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E F Perform 2D NMR (COSY, HSQC, HMBC) if necessary E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Analyze Chemical Shifts I->J K Analyze Integration J->K L Analyze Multiplicity (Splitting) K->L M Correlate 1D and 2D Data L->M N Propose/Confirm Molecular Structure M->N

Caption: Workflow for NMR-based structural analysis.

This guide provides a foundational framework for the NMR analysis of this compound and related compounds. By leveraging comparative data and standardized protocols, researchers can confidently approach the structural characterization of these important heterocyclic scaffolds.

References

Comparative Reactivity Analysis: 6-Chloro-2-Methyl-4-Pyrimidinol versus Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 6-Chloro-2-Methyl-4-Pyrimidinol with other pyrimidine analogues. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for the synthesis of novel therapeutic agents. This document outlines key reactions, presents comparative data, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Chemical Reactivity of this compound

The reactivity of this compound is primarily governed by its functional groups: the chlorine atom at the 6-position, the hydroxyl group at the 4-position, and the methyl group at the 2-position.[1]

  • C6-Chloro Group: The chlorine atom at the 6-position is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine, leading to its displacement.[1]

  • C4-Hydroxyl Group: This group exists in a tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form.[1] This equilibrium can influence the electronic properties of the ring and its overall reactivity. The hydroxyl group itself can undergo reactions typical of phenols, such as O-alkylation and O-acylation.[1]

  • C2-Methyl Group: The methyl group is generally the least reactive site. However, under strongly basic conditions, it can potentially undergo condensation reactions at the α-carbon.[1]

The primary and most synthetically useful transformation for this molecule is the SNAr reaction at the C6 position, which allows for the introduction of a wide variety of substituents.

Reactivity Comparison with Other Pyrimidines

The reactivity of a substituted pyrimidine is highly dependent on the nature, number, and position of its substituents.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for the functionalization of chloropyrimidines. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1]

The reactivity of the C-Cl bond is significantly influenced by its position on the pyrimidine ring. Generally, chlorine atoms at the 2-, 4-, and 6-positions are activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogens. In contrast, a chlorine at the 5-position is considerably less reactive. For instance, in 2,4,5,6-tetrachloropyrimidine, nucleophilic attack occurs preferentially at the C4 position.[2]

The presence of other substituents also modulates reactivity. The electron-donating methyl group at the C2 position in this compound may slightly decrease the electrophilicity of the C6 carbon compared to an unsubstituted 4-chloro-6-hydroxypyrimidine.

When comparing different halogens, bromopyrimidines are often the most reactive in aminolysis reactions, followed by iodo- and then chloropyrimidines, although the rate differences can be modest.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to synthesize 6-arylpyrimidin-4-ol derivatives.[4] While aryl and heteroaryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to their lower reactivity, successful couplings can be achieved with carefully selected palladium catalysts and specialized ligands.[5] The reactivity in these reactions is influenced by the electronic properties of the pyrimidine ring, which are affected by substituents like the 4-hydroxyl group.[4]

Data Presentation

Table 1: Comparative Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions
Pyrimidine SubstrateNucleophileBaseSolventConditionsYield (%)
4-Chloropyrimidine derivativePrimary/Secondary AmineK₂CO₃, Et₃NDMF, AcetonitrileRT to 80°C, 1-12hVaries
4-Chloropyrimidine derivativeThiophenolNaOHEthanolRT to 80°C, 1-12hVaries
4-Chloropyrimidine derivativePhenol/AlcoholK₂CO₃, NaHAcetonitrile, DMFRT to Reflux, 1-24hVaries
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine---N/A
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium phenoxide---N/A
2-ChloropyrimidineDiethylamine-Ethanol40°CN/A (Rate constant available)[6]
2,4-Diamino-6-chloropyrimidinePiperidineK₂CO₃IsopropanolReflux, 8h92%
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Chloropyrimidines
Pyrimidine SubstrateBoronic AcidCatalystLigandBaseSolventConditions
6-Chloropyrimidin-4-ol derivativeArylboronic acidPd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O80-100°C
6-Chloropyrido[2,3-d]pyrimidineArylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene100°C
6-Chloropyrimidine-2,4-diamineArylboronic acidPd(PPh₃)₄-K₂CO₃DMF/H₂ON/A
Diaryl Bromide (for comparison)Boronic esterPd(dppf)Cl₂-Cs₂CO₃1,4-Dioxane/H₂O100°C, Overnight

This table summarizes typical starting conditions for Suzuki couplings involving chloropyrimidines and related heteroaryl chlorides.[4][5][9][10] Optimization is often required for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: To a solution of the chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or isopropanol), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required (typically between 25-100°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired substituted pyrimidine.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine derivative (1.0 equiv.), the corresponding boronic acid or boronate ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂) (0.02-0.10 equiv.).[4][5]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).[5][10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required duration (2-24 hours), monitoring by TLC or LC-MS.[10]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.[5]

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Intermediate cluster_products Products R_Py_Cl R-Py-Cl Meisenheimer R-Py Cl Nu R_Py_Cl->Meisenheimer:c2 Addition Nu Nu:⁻ Nu->Meisenheimer:c3 R_Py_Nu R-Py-Nu Meisenheimer:c1->R_Py_Nu Elimination Cl_ion Cl⁻ Meisenheimer:c2->Cl_ion

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow start Start setup Combine Chloropyrimidine, Nucleophile, Base, Solvent start->setup react Stir at appropriate temperature (RT - 100°C) setup->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous Work-up: Add H₂O, Extract with Organic Solvent monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for an SNAr reaction.

Reactivity_Factors center Pyrimidine Reactivity (SNAr) substituents Ring Substituents center->substituents leaving_group Leaving Group center->leaving_group nucleophile Nucleophile center->nucleophile conditions Reaction Conditions center->conditions ewg Electron-Withdrawing Groups (e.g., -NO₂) => Increased Reactivity substituents->ewg edg Electron-Donating Groups (e.g., -CH₃, -NH₂) => Decreased Reactivity substituents->edg lg_ability Ability (Br > Cl > F) leaving_group->lg_ability nuc_strength Strength & Sterics nucleophile->nuc_strength cond_params Solvent, Temperature conditions->cond_params

Caption: Factors influencing pyrimidine reactivity in SNAr reactions.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol, a key intermediate in the manufacturing of various pharmaceutical compounds, traditionally involves a two-step process: the cyclocondensation of an N-C-N precursor with a C-C-C precursor to form 2-Methyl-4,6-dihydroxypyrimidine, followed by a chlorination step. The choice of chlorinating agent is critical, influencing not only the yield and purity of the final product but also the overall safety and environmental impact of the synthesis. This guide provides an objective comparison of conventional and alternative chlorinating reagents, supported by available experimental data, to aid in the selection of the most suitable methodology.

Conventional Synthesis Pathway

The established route to this compound is initiated by the condensation of acetamidine hydrochloride with a malonic acid derivative, such as dimethyl malonate, in the presence of a base like sodium methoxide. This reaction yields 2-Methyl-4,6-dihydroxypyrimidine. The subsequent crucial step is the selective chlorination of this dihydroxy intermediate. This is typically achieved by a di-chlorination to 4,6-dichloro-2-methylpyrimidine, followed by a controlled selective hydrolysis of the more reactive chlorine atom at the 4-position.

Comparison of Chlorinating Agents

The efficacy of the chlorination of 2-Methyl-4,6-dihydroxypyrimidine is highly dependent on the reagent used. Below is a comparative summary of common and novel chlorinating agents.

Data Presentation: Chlorinating Agent Performance
Chlorinating AgentTypical ConditionsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃, often with a base (e.g., pyridine)>802-8 hHigh reactivity, well-establishedHighly corrosive, hazardous workup, environmental concerns
POCl₃ (Solvent-Free) Equimolar POCl₃, pyridine, sealed reactor, 140-160°C>802 hReduced waste, high yield, shorter reaction time[1][2]Requires a sealed reactor for high-temperature reaction
Thionyl Chloride (SOCl₂) Reflux in SOCl₂, often with a catalyst (e.g., DMF)92-95.6 (for 4,6-dichloropyrimidine)[3]Not specifiedHigh yield, gaseous byproducts are easily removedCorrosive, toxic, requires careful handling
Triphosgene (BTC) Reflux in an inert solvent (e.g., dichloroethane) with a base (e.g., N,N-diethylaniline)Not specified for target molecule6-8 h (for 4,6-dichloro-2-methylpyrimidine)[4]Safer solid alternative to phosgene, easy to handleSlower reaction times compared to POCl₃
Palau'chlor (CBMG) Mild conditions, room temperatureHigh (general for heterocycles)[5][6][7][8][9]VariesHigh reactivity, air and bench-stable, safe to handle[5][6][7][8][9]Newer reagent, less established for this specific substrate

Experimental Protocols

Detailed methodologies for the key chlorination and subsequent hydrolysis steps are provided below.

Protocol 1: Chlorination using Phosphorus Oxychloride (Conventional Method)

Reaction: 2-Methyl-4,6-dihydroxypyrimidine → 4,6-Dichloro-2-methylpyrimidine

Procedure:

  • In a flask equipped with a reflux condenser and a stirring mechanism, suspend 2-Methyl-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride (POCl₃).

  • Slowly add a catalytic amount of an organic base, such as pyridine or N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-2-methylpyrimidine.

Protocol 2: Solvent-Free Chlorination using Equimolar POCl₃

Reaction: 2-Methyl-4,6-dihydroxypyrimidine → 4,6-Dichloro-2-methylpyrimidine

Procedure: [1]

  • In a Teflon-lined stainless steel reactor, add 2-Methyl-4,6-dihydroxypyrimidine, an equimolar amount of phosphorus oxychloride (POCl₃) per hydroxyl group, and one equivalent of pyridine.

  • Seal the reactor and heat the mixture to 160°C for 2 hours.

  • After cooling, carefully open the reactor and quench the contents with cold water.

  • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.

  • Isolate the solid product by filtration and dry to yield 4,6-dichloro-2-methylpyrimidine.

Protocol 3: Chlorination using Triphosgene

Reaction: 2-Methyl-4,6-dihydroxypyrimidine → 4,6-Dichloro-2-methylpyrimidine

Procedure (adapted from a patented method for a similar compound): [4]

  • To a suspension of 2-Methyl-4,6-dihydroxypyrimidine in dichloroethane, add N,N-diethylaniline.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.

  • Maintain the reflux for 6-8 hours.

  • After cooling, wash the reaction mixture with water and then with a dilute acid solution (e.g., 4M HCl).

  • Separate the organic layer, dry it over an anhydrous salt, and concentrate to yield the crude product, which can be further purified by recrystallization.

Protocol 4: Selective Hydrolysis of 4,6-Dichloro-2-methylpyrimidine

Reaction: 4,6-Dichloro-2-methylpyrimidine → this compound

Procedure:

  • The selective hydrolysis of the 4-chloro group is generally achieved under controlled basic conditions. The 4-position is more susceptible to nucleophilic attack.

  • Dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent mixture, such as aqueous dioxane or ethanol.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide) at a controlled temperature (often room temperature or slightly elevated).

  • Monitor the reaction closely by TLC to ensure mono-hydrolysis and prevent the formation of the dihydroxy product.

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Alternative Synthetic Strategies

Ultrasound-Promoted Synthesis

Recent advancements have explored the use of ultrasound to promote the initial cyclocondensation reaction to form 4-pyrimidinols.[10][11][12] This method offers significant advantages in terms of reduced reaction times (5-15 minutes) and improved yields (up to 97%) in an environmentally friendly solvent like water. While this approach has been demonstrated for the synthesis of various 4-pyrimidinols, its direct application to the synthesis of the dihydroxy precursor for this compound followed by chlorination presents a promising green alternative.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Hydrolysis Acetamidine_HCl Acetamidine Hydrochloride Dihydroxy 2-Methyl-4,6- dihydroxypyrimidine Acetamidine_HCl->Dihydroxy Base (e.g., NaOMe) Methanol Dimethyl_Malonate Dimethyl Malonate Dimethyl_Malonate->Dihydroxy Dichloro 4,6-Dichloro-2- methylpyrimidine Dihydroxy->Dichloro Chlorinating Agent (e.g., POCl₃) Final_Product 6-Chloro-2-Methyl- 4-Pyrimidinol Dichloro->Final_Product Controlled Hydrolysis

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Chlorinating Agent Comparison

Experimental_Workflow Start 2-Methyl-4,6- dihydroxypyrimidine Chlorination Chlorination Reaction Start->Chlorination POCl3 POCl₃ (Conventional/Solvent-Free) Chlorination->POCl3 Reagent A SOCl2 SOCl₂ Chlorination->SOCl2 Reagent B Triphosgene Triphosgene Chlorination->Triphosgene Reagent C Palauchlor Palau'chlor Chlorination->Palauchlor Reagent D Workup Reaction Workup & Product Isolation POCl3->Workup SOCl2->Workup Triphosgene->Workup Palauchlor->Workup Analysis Analysis (Yield, Purity, etc.) Workup->Analysis Comparison Comparative Assessment Analysis->Comparison

Caption: Logical workflow for comparing alternative chlorinating agents.

Conclusion

The choice of chlorinating agent for the synthesis of this compound has significant implications for process efficiency, safety, and environmental impact. While phosphorus oxychloride remains a widely used and effective reagent, alternatives such as thionyl chloride and triphosgene offer distinct advantages, particularly in terms of handling and byproduct removal. The solvent-free approach using equimolar POCl₃ presents a compelling option for large-scale synthesis, minimizing waste and reaction time.[1][2] For researchers focused on milder and safer reaction conditions, the novel reagent Palau'chlor shows great promise, although its application to this specific substrate requires further investigation.[5][6][7][8][9] Furthermore, exploring greener synthesis routes, such as ultrasound-assisted reactions for the initial cyclocondensation, can contribute to more sustainable pharmaceutical manufacturing processes.[10][11][12] This guide provides a foundation for selecting the most appropriate synthetic strategy based on the specific requirements of the research or development setting.

References

Phenyl Ring Bioisosterism: A Comparative Guide to 6-Chloro-2-Methyl-4-Pyrimidinol Replacement

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to Phenyl Ring Bioisosterism

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, often contributing to the core structure and pharmacophoric elements of drug candidates. However, its lipophilic nature and susceptibility to oxidative metabolism can lead to unfavorable physicochemical and pharmacokinetic properties.[1] Bioisosteric replacement, the substitution of a chemical moiety with another that retains similar biological activity, is a key strategy to mitigate these issues.[2]

Heterocyclic rings, such as pyrimidine, are frequently employed as bioisosteres for the phenyl group.[3][4] The introduction of nitrogen atoms into the aromatic ring can modulate the electronic distribution, polarity, and metabolic stability of the molecule.[5]

The Rationale for Pyrimidine Bioisosteres

Replacing a phenyl ring with a pyrimidine core can offer several advantages in drug design:[3][4][6]

  • Improved Physicochemical Properties: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially increasing solubility and improving interactions with biological targets.[7] The introduction of heteroatoms generally leads to a reduction in lipophilicity (LogP) compared to the corresponding phenyl analogue.[5]

  • Enhanced Metabolic Stability: Aromatic rings are common sites of metabolism by cytochrome P450 enzymes. The electron-deficient nature of the pyrimidine ring can make it less susceptible to oxidative metabolism, potentially leading to a longer half-life and improved bioavailability.[5]

  • Modulation of Pharmacological Activity: The altered electronic and steric properties of the pyrimidine ring can lead to changes in binding affinity and selectivity for the target protein.[7]

The 6-Chloro-2-Methyl-4-Pyrimidinol scaffold, in particular, offers multiple points for further chemical modification to fine-tune the properties of the molecule.

Comparative Physicochemical Properties

While direct comparative data for a specific phenyl vs. This compound pair is unavailable, a general comparison of the core scaffolds highlights the potential changes:

PropertyPhenyl RingPyrimidine RingRationale for Change
Lipophilicity (LogP) HigherGenerally LowerThe presence of two nitrogen atoms increases polarity.[5]
Solubility LowerGenerally HigherNitrogen atoms can act as hydrogen bond acceptors.[7]
Metabolic Stability Prone to oxidationGenerally more stableThe electron-deficient nature of the pyrimidine ring reduces susceptibility to CYP-mediated metabolism.[5]
Hydrogen Bonding Can participate in π-π stacking and hydrophobic interactions.Can act as a hydrogen bond acceptor.[7]The lone pairs on the nitrogen atoms can interact with hydrogen bond donors on the target protein.
Dipole Moment ZeroNon-zeroThe asymmetrical distribution of electrons due to the nitrogen atoms creates a dipole moment.

Experimental Protocols

The synthesis of pyrimidine-containing compounds can be achieved through various well-established methods. A general and common approach is the condensation of a 1,3-dicarbonyl compound with an amidine.

General Synthesis of a Pyrimidine Ring

This protocol describes a general method for the synthesis of a substituted pyrimidine, which can be adapted for the synthesis of derivatives of this compound.

Materials:

  • Ethyl acetoacetate (or other suitable 1,3-dicarbonyl compound)

  • Acetamidine hydrochloride (or other amidine)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Phosphorus oxychloride (for chlorination)

Procedure:

  • Condensation: A solution of sodium ethoxide in ethanol is prepared. To this, ethyl acetoacetate and acetamidine hydrochloride are added. The mixture is refluxed for several hours.

  • Cyclization and Neutralization: After cooling, the reaction mixture is neutralized with hydrochloric acid, leading to the precipitation of the pyrimidinol product.

  • Purification: The crude product is collected by filtration, washed, and can be purified by recrystallization.

  • Chlorination: To introduce the chloro group at the 6-position, the resulting pyrimidinol can be treated with a chlorinating agent like phosphorus oxychloride.

It is crucial to note that the specific reaction conditions, such as temperature, reaction time, and purification methods, will need to be optimized for the synthesis of this compound and its derivatives.

Visualizing the Concept

Bioisosteric Replacement Workflow

The following diagram illustrates the logical workflow of replacing a phenyl group with the this compound scaffold in a hypothetical drug candidate.

cluster_0 Lead Compound with Phenyl Ring cluster_1 Challenges cluster_2 Bioisosteric Replacement Strategy cluster_3 Modified Compound cluster_4 Potential Improvements Lead Phenyl-containing Lead Compound Challenges Poor Solubility Metabolic Instability Off-target Effects Lead->Challenges Strategy Replace Phenyl Ring with This compound Challenges->Strategy Modified This compound Analogue Strategy->Modified Improvements Increased Solubility Enhanced Metabolic Stability Improved Target Selectivity Modified->Improvements

Caption: Workflow of Phenyl to Pyrimidinol Bioisosteric Replacement.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical scenario where a drug molecule, modified with the this compound moiety, inhibits a key kinase in a cancer-related signaling pathway.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Drug Pyrimidinol-based Inhibitor Drug->Kinase_A

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

The bioisosteric replacement of a phenyl ring with a this compound moiety represents a rational drug design strategy to overcome common challenges in lead optimization. While direct comparative experimental data for this specific substitution is lacking, the known properties of pyrimidines suggest that such a modification has the potential to improve aqueous solubility, enhance metabolic stability, and modulate biological activity. Further research and publication of direct comparative studies are necessary to fully elucidate the quantitative impact of this particular bioisosteric replacement.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Characterization of 6-Chloro-2-Methyl-4-Pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the characterization of 6-Chloro-2-Methyl-4-Pyrimidinol derivatives, a class of compounds with significant potential in medicinal chemistry.

While specific crystallographic data for the parent compound, this compound, is not publicly available, this guide utilizes data from a closely related derivative, 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, to illustrate the power of X-ray crystallography. This will be compared with alternative and complementary analytical methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

At a Glance: Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, 2D/3D structure in solutionMolecular weight, elemental composition, fragmentation patternsPresence of specific functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas/Liquid/SolidSolid/Liquid/Gas
Key Advantage Unambiguous determination of absolute stereochemistry and conformationProvides detailed structural information in a biologically relevant state (solution)High sensitivity and ability to determine molecular formulaRapid and non-destructive functional group identification
Limitations Requires a suitable single crystal, which can be difficult to growCan result in complex spectra for large molecules, less precise than X-ray for solid-state structureDoes not provide direct 3D structural informationProvides limited information on the overall molecular skeleton

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles.

As a representative example, the crystallographic data for 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine is presented below[1]:

ParameterValue
Chemical FormulaC₁₁H₁₁ClN₄
Molecular Weight234.69
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5887 (19)
b (Å)9.948 (2)
c (Å)12.671 (3)
β (°)109.63 (3)
Volume (ų)1138.4 (4)
Z4

This level of detail is crucial for understanding intermolecular interactions within the crystal lattice, which can influence physical properties such as solubility and melting point.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow.

experimental_workflow Experimental Workflow of X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Compound Purified Compound Solvent Solvent System Selection Compound->Solvent Crystallization Crystallization (e.g., Vapor Diffusion) Solvent->Crystallization Crystal Single Crystal Crystallization->Crystal Mount Mount Crystal Crystal->Mount Diffraction Diffraction Data Collection Mount->Diffraction Xray X-ray Source Xray->Mount Processing Data Processing Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final Final Crystal Structure Validation->Final

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: High-purity this compound derivative is dissolved in a suitable solvent or mixture of solvents. Single crystals are typically grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is determined using computational methods (e.g., direct methods or Patterson synthesis). The atomic positions and other parameters are then refined to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques are essential for a comprehensive understanding of the molecule's properties, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are fundamental.

Typical ¹H NMR Spectral Data for Pyrimidine Derivatives: [2]

ProtonChemical Shift (δ) ppm
Pyrimidine ring protons7.0 - 9.0
Methyl protons2.0 - 3.0
Hydroxyl protonVariable (broad singlet)

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the resulting spectra are analyzed to assign chemical shifts and coupling constants, which reveals the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct infusion for electrospray ionization or injection into a gas chromatograph for electron impact ionization).

  • Ionization: The sample molecules are ionized.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Typical IR Absorption Bands for Pyrimidinol Derivatives:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 2960
C=N stretch (pyrimidine ring)1500 - 1650
C-Cl stretch600 - 800

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid, or a gas.

  • Data Acquisition: The sample is irradiated with infrared light, and the amount of light absorbed at each frequency is measured.

  • Spectral Analysis: The resulting IR spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of these techniques in the structural elucidation of a novel compound.

logical_relationship Complementary Analytical Techniques for Structural Elucidation cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis NewCompound New this compound Derivative MS Mass Spectrometry (Molecular Formula) NewCompound->MS IR IR Spectroscopy (Functional Groups) NewCompound->IR NMR NMR Spectroscopy (Connectivity in Solution) MS->NMR IR->NMR Xray X-ray Crystallography (3D Structure in Solid State) NMR->Xray Guides Crystallization Strategy FinalStructure Confirmed Molecular Structure NMR->FinalStructure Solution Structure Xray->FinalStructure Definitive Structure

Caption: The interplay of different analytical techniques for complete structural characterization.

Conclusion

While X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its solid form, a comprehensive characterization of this compound derivatives relies on a multi-technique approach. NMR, MS, and IR spectroscopy provide crucial and complementary information regarding the molecule's connectivity, molecular weight, and functional groups, respectively. The synergistic use of these techniques empowers researchers to gain a complete and unambiguous understanding of the molecular architecture, which is a critical step in the journey of drug discovery and development.

References

Comparative study of 6-Chloro-2-Methyl-4-Pyrimidinol and its bromo-analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 6-Chloro-2-Methyl-4-Pyrimidinol and its Bromo-Analogue for Researchers in Drug Development

This guide provides a detailed comparative analysis of this compound and its bromo-analogue, 6-Bromo-2-Methyl-4-Pyrimidinol. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic chemistry and medicinal chemistry applications. This document summarizes known physicochemical properties, discusses reactivity based on established principles, and explores potential biological activities, supported by available data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its bromo-analogue is presented in Table 1. Data for the bromo-analogue is limited, and some values are estimated based on chemical principles.

PropertyThis compound6-Bromo-2-Methyl-4-PyrimidinolData Source/Reference
CAS Number 17551-52-91603339-26-9[Vendor Information]
Molecular Formula C₅H₅ClN₂OC₅H₅BrN₂O[Calculated]
Molecular Weight 144.56 g/mol 189.01 g/mol [Calculated]
Melting Point 207-211 °CNot reported[Thermo Scientific Chemicals]
Appearance SolidSolid (predicted)[Sigma-Aldrich]
Solubility DMSO (Slightly), Methanol (Slightly)Not reported[Vendor Information]
pKa Not reportedNot reported

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of 2-methyl-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). A similar approach using a brominating agent such as phosphorus oxybromide (POBr₃) can be employed for the synthesis of the bromo-analogue.

The primary difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The C-Br bond is generally weaker and more polarizable than the C-Cl bond. Consequently, 6-Bromo-2-Methyl-4-Pyrimidinol is expected to be more reactive towards nucleophilic aromatic substitution (SNAr) reactions. This is a critical consideration in the design of synthetic routes for creating libraries of pyrimidine-based compounds. The general order of reactivity for halogens in SNAr reactions on pyrimidine rings is I > Br > Cl > F.

dot

G cluster_synthesis General Synthetic Pathway Start Start Precursor 2-Methyl-4,6-dihydroxypyrimidine Start->Precursor Halogenation Halogenation Precursor->Halogenation Chloro_Product This compound Halogenation->Chloro_Product POCl₃ Bromo_Product 6-Bromo-2-Methyl-4-Pyrimidinol Halogenation->Bromo_Product POBr₃ G cluster_reactivity Comparative Reactivity in SNAr Chloro This compound Product_Cl Substituted Product Chloro->Product_Cl Slower (Stronger C-Cl bond) Bromo 6-Bromo-2-Methyl-4-Pyrimidinol Product_Br Substituted Product Bromo->Product_Br Faster (Weaker C-Br bond) Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Chloro Nucleophile->Bromo Reactivity Reactivity: Bromo > Chloro

A Comparative Guide to Purity Assessment of 6-Chloro-2-Methyl-4-Pyrimidinol: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Chloro-2-Methyl-4-Pyrimidinol is a critical step in the drug development pipeline. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment against other viable analytical techniques. The information presented, including supporting experimental data and detailed methodologies, is intended to assist in the selection of the most suitable analytical approach for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity, specificity, and reproducibility.[1] A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Table 1: Performance Characteristics of a Validated HPLC-UV Method

Validation ParameterPerformance Metric
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL
SpecificityNo interference from degradation products or related compounds
Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can offer complementary information or advantages in specific contexts. The choice of analytical technique often depends on the specific impurity profile and the intended application.

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitation, robust and widely available.May require chromophores for UV detection, potential for co-elution of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for impurity identification, high sensitivity and specificity.[2]Higher cost and complexity compared to HPLC-UV.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Ideal for volatile organic impurities and residual solvents.[1]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume requirements.[3]Can have lower reproducibility compared to HPLC, sensitivity can be an issue for neutral compounds.

Experimental Protocols

Validated HPLC-UV Method for this compound

This section details a typical validated reverse-phase HPLC method for the purity assessment of this compound.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.

Method Validation Protocol

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[2] The validation should include the following parameters:

  • Specificity: Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from any degradation products and related impurities.

  • Linearity: A minimum of five concentrations of the reference standard should be analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: The recovery of the analyte should be assessed by spiking a placebo with known concentrations of the reference standard.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound using the validated HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh 6-Chloro-2-Methyl- 4-Pyrimidinol Sample C Dissolve in Mobile Phase (1 mg/mL) A->C B Weigh Reference Standard D Prepare Dilutions for Linearity & Accuracy B->D E Inject Sample & Standards into HPLC System C->E D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection at 254 nm F->G H Data Acquisition G->H I Integrate Chromatographic Peaks H->I J Calculate Purity (% Area) I->J K Perform Method Validation Calculations (Linearity, Accuracy, etc.) I->K L Generate Final Report J->L K->L

Caption: Workflow for HPLC purity assessment of this compound.

References

Comparative Analysis of 6-Chloro-2-Methyl-4-Pyrimidinol and Structurally Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the experimental data of 6-Chloro-2-Methyl-4-Pyrimidinol and its analogues, 6-chloro-2-methylpyrimidin-4-amine and 2,4-diamino-6-chloropyrimidine.

This guide provides a detailed comparison of the physicochemical properties, spectral data, and biological activities of this compound and two key alternatives. The information is intended to assist researchers and scientists in drug discovery and development by offering a consolidated reference of available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its analogues is presented in Table 1. These properties are fundamental for understanding the compounds' behavior in biological systems and for guiding further research.

PropertyThis compound6-chloro-2-methylpyrimidin-4-amine2,4-diamino-6-chloropyrimidine
Molecular Formula C₅H₅ClN₂OC₅H₆ClN₃[1]C₄H₅ClN₄[2]
Molecular Weight 144.56 g/mol 143.57 g/mol [1]144.56 g/mol [2]
Melting Point 228.0-238.0 °CNot available199-202 °C[3]
Appearance SolidNot availableWhite to off-white crystalline powder[3]
CAS Number 17551-52-91749-68-4[1]156-83-2[2]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

6-chloro-2-methylpyrimidin-4-amine:

  • ¹H NMR: Spectral data is available, though specific chemical shifts and coupling constants are not detailed in the readily accessible literature.[1]

2,4-diamino-6-chloropyrimidine:

  • ¹³C NMR: The ¹³C NMR spectrum for this compound has been recorded, indicating distinct carbon environments within the molecule.[2] A ¹H NMR spectrum of the related N-oxide derivative is also available.[4]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Comprehensive, experimentally-derived IR and MS data for this compound are not currently available in the public literature. For the analogues, while their existence is confirmed, detailed spectral interpretations are not provided in the search results.

Biological Activity

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5]

Antimicrobial Activity

2,4-diamino-6-chloropyrimidine: This compound has been screened for its antibacterial and antifungal activities. It exhibited low activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp., as well as against the fungi Aspergillus multi, Aspergillus niger, and Candida albicans, when compared to standard antibiotics like Streptomycin, Vancomycin, and Nystatin.[3][6] The study also determined an LD₅₀ of 518.6 mg/kg of body weight in mice.[6]

Cytotoxicity and Anticancer Potential

While specific cytotoxicity data for this compound is not available, pyrimidine derivatives, in general, are known to possess anticancer properties.[7][8] For instance, certain 2-amino-4-aryl-5-chloropyrimidine analogues have been investigated as inhibitors of VEGFR-2 and cyclin-dependent kinase 1 (CDK1), showing potential in cancer therapy.[9]

Experimental Protocols

Detailed, compound-specific experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in the available literature. However, general methodologies for the synthesis of chloropyrimidines and for conducting cytotoxicity and antimicrobial assays are well-established and can be adapted for these specific compounds.

Synthesis of Chlorinated Pyrimidines

A general workflow for the synthesis of chlorinated pyrimidines often involves the reaction of a dihydroxypyrimidine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][10]

Synthesis_Workflow Start 2-Methyl-4,6-dihydroxypyrimidine Intermediate 4,6-Dichloro-2-methylpyrimidine Start->Intermediate Chlorination Reagent Phosphorus Oxychloride (POCl₃) Product This compound Intermediate->Product Selective Hydrolysis

Caption: General synthesis workflow for this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability.[11]

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol cluster_principle Principle A Seed cells in 96-well plate B Treat with pyrimidine compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G MTT MTT (Yellow) Formazan Formazan (Purple) MTT->Formazan Mitochondrial reductase in viable cells

Caption: Workflow of a typical MTT cytotoxicity assay.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

MIC_Workflow cluster_protocol Broth Microdilution Protocol P1 Prepare serial dilutions of a pyrimidine compound in a 96-well plate P2 Inoculate each well with a standardized bacterial suspension P1->P2 P3 Incubate at 37°C for 18-24 hours P2->P3 P4 Observe for visible bacterial growth P3->P4 P5 Determine MIC: lowest concentration with no visible growth P4->P5

References

In Silico Prediction of 6-Chloro-2-Methyl-4-Pyrimidinol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted reactivity of 6-Chloro-2-Methyl-4-Pyrimidinol with alternative chloropyrimidine derivatives. By integrating theoretical principles with available experimental data, this document serves as a resource for anticipating reaction outcomes and selecting appropriate substrates for chemical synthesis.

Introduction to Pyrimidine Reactivity

Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery. Their biological activity is often tuned by substitution on the pyrimidine ring. Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of chloropyrimidines. The reactivity of the chloro substituent is highly dependent on its position on the pyrimidine ring and the electronic effects of other substituents. Generally, the order of reactivity for nucleophilic attack on chloropyrimidines is C4/C6 > C2 >> C5.[1]

In Silico Reactivity Prediction of this compound

The reactivity of this compound is primarily dictated by the electrophilicity of the carbon atom attached to the chlorine. In silico methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for predicting this reactivity. Key descriptors derived from these calculations, such as electrostatic potential (ESP) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), can provide a quantitative basis for reactivity comparison.

A general workflow for the in silico prediction of reactivity is outlined below.

cluster_0 Computational Analysis cluster_1 Experimental Validation A Molecule Input (this compound) B Quantum Chemical Calculation (e.g., DFT) A->B C Descriptor Calculation (LUMO, ESP, etc.) B->C D Reactivity Prediction (Comparison with Alternatives) C->D E Reaction with Nucleophile D->E Guides Experiment F Product Characterization (NMR, MS) E->F G Yield and Rate Determination F->G G->D Refines Model

Figure 1: Workflow for in silico reactivity prediction and experimental validation.

Comparison with Alternative Chloropyrimidines

To contextualize the reactivity of this compound, a comparison with other commercially available or readily synthesized chloropyrimidine derivatives is essential. The following sections compare its predicted reactivity with that of 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine, highlighting the influence of substituent patterns on reaction outcomes.

Reactivity towards Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyrimidine chemistry. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate.[2] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3]

reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 6-Nu-2-Methyl-4-Pyrimidinol intermediate->product - Cl⁻ leaving_group Cl⁻

Figure 2: Generalized mechanism for the SNAr reaction of this compound.

The tables below summarize the available quantitative data for the reactivity of various chloropyrimidines with different nucleophiles. While specific data for this compound is limited, the data for related compounds provide a strong basis for predicting its reactivity.

Table 1: Comparison of Reactivity with Amines

CompoundNucleophileConditionsYield (%)Reference
This compound (Predicted) Primary/Secondary Amines80-120 °C, Base (e.g., DIPEA)Good to High[2]
2-Amino-4,6-dichloropyrimidineSubstituted Amines80-90 °C, Triethylamine, Solvent-freeNot Specified[3]
2,4-dichloro-6-methylpyrimidineMorpholinePd(OAc)₂, Xantphos, Dioxane, 160 °C (Microwave)83[3]
2-ChloropyrimidineVarious AminesKF, WaterModerate to Excellent[4]
4,6-dichloro-2-(methylsulfonyl)pyrimidineAnilinesWeak Base (e.g., NaHCO₃)High[5]

Table 2: Comparison of Reactivity with Thiols

CompoundNucleophileConditionsYield (%)Reference
This compound (Predicted) ThiolsRoom Temp to 80 °C, BaseGood[2]
2-Chloro-1-(1-ethoxyvinyl)pyridinium triflateVarious ThiolsRoom TemperatureModerate to High[6]
5-(1-chloro-2-tosylvinyl)-2′-deoxyuridinel-glutathioneRoom Temperature, TEA55[7]

Table 3: Comparison of Reactivity with Alcohols/Alkoxides

CompoundNucleophileConditionsYield (%)Reference
This compound (Predicted) AlkoxidesRoom Temp to RefluxGood[2]
4,6-dichloro-2-(methylthio)pyrimidineEtONaEtOH, ~20 °C, 2h89[8]
2-chloro-4,6-dimethoxypyrimidineAlkoxy/Aryloxy nucleophilesSulfinate catalysisGood[9]

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on a chloropyrimidine substrate. The specific conditions may require optimization for this compound.

Protocol 1: Amination of a Chloropyrimidine
  • To a dry reaction vessel under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), a suitable solvent (e.g., DMF, DMSO, or ethanol), and a base (e.g., DIPEA or triethylamine, 1.5-2.0 eq.).[2][10]

  • Heat the reaction mixture to a temperature between 80-120 °C.[2]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Thiolation of a Chloropyrimidine
  • In a reaction vessel, prepare the thiolate by dissolving the thiol (1.1 eq.) in a solution of a base (e.g., NaH or K₂CO₃, 1.1 eq.) in a suitable solvent (e.g., DMF or THF) at room temperature.[2]

  • Add the chloropyrimidine (1.0 eq.) to the thiolate solution.

  • Stir the reaction mixture at a temperature between 25-80 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Alkoxylation of a Chloropyrimidine
  • Under an inert atmosphere, generate the alkoxide in situ by adding a base (e.g., NaH, 1.1 eq.) to the alcohol, which can also serve as the solvent.[2]

  • Add the chloropyrimidine (1.0 eq.) to the alkoxide solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux.[2]

  • Monitor the reaction's progress.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution reactions can be reliably predicted using in silico methods and by comparing it to the known reactivity of analogous chloropyrimidines. The chloro group at the 6-position is expected to be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The presence of the methyl group at the 2-position and the hydroxyl/oxo group at the 4-position will electronically influence the reactivity, and the provided protocols offer a solid starting point for experimental validation. This integrated approach of computational prediction and comparative analysis empowers researchers to make informed decisions in the design and execution of synthetic routes involving this versatile pyrimidine building block.

References

A Comparative Guide to the Synthetic Efficiency of 6-Chloro-2-Methyl-4-Pyrimidinol Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent synthetic routes to 6-Chloro-2-Methyl-4-Pyrimidinol, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of each route is benchmarked using quantitative data from published literature, focusing on reaction yields, conditions, and reagent safety. Detailed experimental protocols are provided for reproducibility.

Introduction to Synthetic Routes

The synthesis of this compound typically proceeds via a two-stage process: first, the formation of a pyrimidine ring system, and second, the selective chlorination and hydrolysis to yield the target molecule. The primary divergence in synthetic strategies lies in the initial ring-forming reaction and the choice of chlorinating agent. This guide will compare two common routes:

  • Route A: Synthesis via condensation of an amidine with a malonic ester derivative to form 2-Methyl-4,6-dihydroxypyrimidine, followed by chlorination and selective hydrolysis.

  • Route B: An alternative approach utilizing different chlorination agents which can influence safety, yield, and industrial applicability.

The overall synthetic pathway is visualized below.

G cluster_0 General Synthesis Workflow start Starting Materials (e.g., Malonate, Amidine) ring_formation Pyrimidine Ring Formation start->ring_formation intermediate 2-Methyl-4,6-dihydroxypyrimidine ring_formation->intermediate chlorination Chlorination intermediate->chlorination dichloro_intermediate 4,6-Dichloro-2-methylpyrimidine chlorination->dichloro_intermediate hydrolysis Selective Hydrolysis dichloro_intermediate->hydrolysis product This compound hydrolysis->product

General synthetic pathway for this compound.

Route A: Malonate/Amidine Condensation with POCl₃ Chlorination

This classic and widely documented route involves the initial condensation of dimethyl malonate with acetamidine hydrochloride to produce 2-Methyl-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to give 4,6-Dichloro-2-methylpyrimidine. The final product is obtained through controlled, selective hydrolysis of the dichloro-intermediate.

Quantitative Data Summary
StepReactionReagentsConditionsYieldReference
A1 Pyrimidine FormationDimethyl malonate, Acetamidine HCl, Sodium methoxide, Methanol18-25°C, 4-5 h86%[1]
A2 Chlorination2-Methyl-4,6-dihydroxypyrimidine, POCl₃100-105°C, 8 h~80%
A3 Selective Hydrolysis4,6-Dichloro-2-methylpyrimidine, Controlled basic or acidic conditionsVariesTypically high[2]

Note: The yield for the final hydrolysis step can vary significantly based on the precise reaction conditions, which are often proprietary or require careful optimization to achieve high regioselectivity.

Experimental Protocols

Step A1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine [1]

  • In a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • After complete dissolution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the mixture to warm to 18-25°C.

  • Stir for 4 hours, during which the solution becomes a creamy white suspension.

  • After the reaction, remove methanol via distillation under reduced pressure (30-35°C).

  • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 using 4 mol/L HCl, causing a white solid to precipitate.

  • Stir and crystallize the mixture at 0°C for 4 hours.

  • Collect the solid by suction filtration, wash successively with ice-cold water and 0-5°C methanol, and dry to obtain the product.

    • Yield: 10.8 g (86%).

Step A2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

  • To a stirred solution of phosphorus oxychloride (POCl₃) (2.94 kg, 19.17 mol), add 2-Methyl-4,6-dihydroxypyrimidine (assumed stoichiometric equivalent from a similar pyrimidine, 500.0 g, 3.96 mol) at room temperature.

  • Stir the reaction mass for 15 minutes at room temperature.

  • Raise the temperature to 100-105°C and maintain for 8 hours.

  • After reaction completion, distill off the excess POCl₃ under reduced pressure.

  • Cool the reaction mass to below 20°C and process for isolation (e.g., careful quenching with ice water and extraction).

    • Yield: ~80% (based on a structurally similar substrate).

Step A3: Selective Hydrolysis to this compound [2] The selective hydrolysis of the 4,6-dichloro-2-methylpyrimidine intermediate is a critical step. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the atom at the 6-position. This is achieved under controlled hydrolysis conditions, typically using a mild base or acid at a specific temperature, to preferentially form the 4-pyrimidinol isomer.[2] The precise, optimized industrial protocols for this step are often not fully detailed in public literature.

Route B: Malonate/Amidine Condensation with Triphosgene Chlorination

This route modifies the chlorination step by replacing the hazardous and highly regulated phosphorus oxychloride with triphosgene. Triphosgene is a solid that is easier and safer to handle than gaseous phosgene or fuming POCl₃, making this route more amenable to certain laboratory and industrial settings.

Quantitative Data Summary
StepReactionReagentsConditionsYieldReference
B1 Pyrimidine FormationDimethyl malonate, Acetamidine HCl, Sodium methoxide, Methanol18-25°C, 4-5 h86%[1]
B2 Chlorination2-Methyl-4,6-dihydroxypyrimidine, Triphosgene, N,N-Diethylaniline, DichloroethaneReflux, 6 h92%[1]
B3 Selective Hydrolysis4,6-Dichloro-2-methylpyrimidine, Controlled basic or acidic conditionsVariesTypically high[2]
Experimental Protocols

Step B1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine The protocol is identical to Step A1 as described above.[1]

Step B2: Synthesis of 4,6-Dichloro-2-methylpyrimidine using Triphosgene [1]

  • In a 250 mL three-necked flask, add 10 g (0.08 mol) of 2-Methyl-4,6-dihydroxypyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add a solution of 83 g (0.2 mol) of triphosgene dissolved in 40 mL of dichloroethane.

  • Maintain the reflux for 6 hours.

  • After cooling, wash the reactant solution successively with 100 mL of water, 100 mL of 4 mol/L HCl, and another 100 mL of water.

  • Dry the organic (dichloroethane) layer with anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure to obtain a faint yellow solid. Recrystallize from 50 mL of dichloroethane and decolorize with activated charcoal.

    • Yield: 12 g (92%).

Step B3: Selective Hydrolysis to this compound The protocol for this step is conceptually identical to Step A3 , involving controlled hydrolysis of the dichloro-intermediate.[2]

Comparative Analysis

The primary difference between the two routes lies in the efficiency and safety of the chlorination step.

G cluster_A Route A cluster_B Route B A_Chlorination Chlorination with POCl₃ A_Yield Yield: ~80% A_Chlorination->A_Yield A_Safety Safety: High toxicity, corrosive, regulated A_Chlorination->A_Safety end_product 4,6-Dichloro-2-methylpyrimidine A_Chlorination->end_product B_Chlorination Chlorination with Triphosgene B_Yield Yield: 92% B_Chlorination->B_Yield B_Safety Safety: Solid, easier handling, but still toxic B_Chlorination->B_Safety B_Chlorination->end_product start 2-Methyl-4,6-dihydroxypyrimidine start->A_Chlorination start->B_Chlorination

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-Methyl-4-Pyrimidinol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 6-Chloro-2-Methyl-4-Pyrimidinol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.

In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • After eye contact: Rinse out with plenty of water.

  • After swallowing: Make the victim drink water (two glasses at most).

In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.

Operational Disposal Plan

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. The primary method of disposal is through a licensed hazardous waste disposal company.

Waste Identification and Segregation:
  • Identify as Hazardous Waste: this compound is a chlorinated organic compound and should be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound with other waste streams, especially incompatible chemicals such as strong oxidizing agents.[1] Store in a designated, well-ventilated "Satellite Accumulation Area" (SAA) away from general laboratory traffic.[2][3]

Container Management:
  • Use Appropriate Containers: Use the original container if it is in good condition. If not, transfer the waste to a clean, dry, and properly labeled container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, leak-proof closure.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations or chemical formulas.[5]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the disposal of this compound.

  • Preparation: Ensure all necessary PPE is worn and the work area is well-ventilated, preferably within a chemical fume hood.

  • Waste Transfer: Carefully transfer the waste this compound into the designated hazardous waste container. Avoid creating dust or splashes.

  • Container Sealing and Labeling: Securely close the container lid. Affix a completed hazardous waste label to the container.

  • Temporary Storage: Place the sealed and labeled container in the designated SAA. Ensure it is stored separately from incompatible materials.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the details of the waste.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on the chemical's properties as outlined in its Safety Data Sheet and general best practices for laboratory chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal PPE Don Personal Protective Equipment Ventilation Ensure Proper Ventilation PPE->Ventilation Transfer Transfer Waste to Designated Container Ventilation->Transfer Seal Seal and Label Container Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store Contact Contact EHS for Waste Pickup Store->Contact Document Document Waste Disposal Contact->Document End End Document->End Start Start Start->PPE

References

Personal protective equipment for handling 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-2-Methyl-4-Pyrimidinol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of this compound. The required PPE is summarized in the table below.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] The compound should be protected from light and moisture and kept refrigerated.[2]

  • Incompatibilities: Store away from strong oxidizing agents.

General Handling and Use
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Take precautionary measures to prevent contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Spill Management
  • Small Spills:

    • For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[3]

    • Use an absorbent material, such as sand or vermiculite, to contain the spill.

    • Collect the absorbed material and spilled compound into a designated, sealed container for hazardous waste.[3][4]

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Notify your institution's EHS department immediately.

  • Decontamination: Wash the spill area thoroughly with soap and water.[3] All contaminated cleaning materials must be disposed of as hazardous waste.[3]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • Hazardous Waste: All waste containing this compound, including contaminated materials like gloves, wipes, and glassware, must be treated as hazardous waste.[1]

  • Halogenated Waste: This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams.[1]

Waste Collection and Labeling
  • Container: Use a designated, compatible, and properly sealed hazardous waste container.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]

Storage and Pickup
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area with secondary containment.[1]

  • Disposal: Arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal company.[3]

Empty Container Decontamination
  • Triple-Rinsing: Empty containers must be triple-rinsed with a suitable solvent.[1]

  • Rinsate Disposal: The solvent rinsate must be collected and disposed of as hazardous waste.[1]

  • Container Disposal: After triple-rinsing and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

prep Preparation (Don PPE) handling Chemical Handling (In Fume Hood) prep->handling experiment Experimental Use handling->experiment spill Spill Management handling->spill waste_gen Waste Generation experiment->waste_gen decon Decontamination (Triple Rinse) experiment->decon waste_collect Waste Collection (Segregate & Label) spill->waste_collect waste_gen->waste_collect decon->waste_collect waste_storage Waste Storage (Satellite Area) waste_collect->waste_storage disposal Professional Disposal (EHS Pickup) waste_storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.